molecular formula C58H88F10O25 B7909508 Bis-PEG21-PFP ester

Bis-PEG21-PFP ester

Katalognummer: B7909508
Molekulargewicht: 1375.3 g/mol
InChI-Schlüssel: WWHJUNWWIXVCHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-PEG21-PFP ester is a useful research compound. Its molecular formula is C58H88F10O25 and its molecular weight is 1375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-PEG21-PFP ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-PEG21-PFP ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H88F10O25/c59-47-49(61)53(65)57(54(66)50(47)62)92-45(69)1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-46(70)93-58-55(67)51(63)48(60)52(64)56(58)68/h1-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHJUNWWIXVCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H88F10O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis-PEG21-PFP Ester: Advanced Homobifunctional Linker for Precision Bioconjugation

[1]

Executive Summary

Bis-PEG21-PFP ester represents a high-precision, homobifunctional crosslinking reagent designed for next-generation bioconjugation.[1] Unlike polydisperse polyethylene glycol (PEG) mixtures, this discrete PEG (dPEG®) linker contains exactly 21 ethylene oxide units, ensuring a defined molecular weight and spacer length.[1] This precision is critical in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, where linker polydispersity can complicate regulatory approval and pharmacokinetic profiling.[1]

The molecule features reactive pentafluorophenyl (PFP) ester groups at both termini.[2] PFP esters are rapidly displacing traditional N-hydroxysuccinimide (NHS) esters in high-value applications due to their superior hydrolytic stability and reactivity toward primary amines.[1] This guide details the chemical structure, mechanistic advantages, and validated protocols for deploying Bis-PEG21-PFP ester in drug discovery.[1]

Chemical Architecture & Specifications

The structural integrity of Bis-PEG21-PFP ester is defined by its three functional domains: the central hydrophilic spacer and the two terminal reactive heads.[1]

Structural Breakdown[1]
  • Core Spacer: A linear chain of 21 ethylene oxide units (PEG21).[1] This specific length (~21.7 Å to ~80 Å depending on conformation) provides optimal solubility and flexibility, reducing steric hindrance between conjugated biomolecules.

  • Reactive Termini: Two pentafluorophenyl (PFP) ester groups.[2] The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by amines.

Physicochemical Profile[1][4][5][6][7][8]
PropertySpecification
Chemical Name Bis-dPEG®21-PFP ester
Molecular Formula C₅₈H₈₈F₁₀O₂₅
Molecular Weight 1375.29 Da
Spacer Length PEG21 (Discrete)
Reactive Group Pentafluorophenyl (PFP) Ester
Solubility Soluble in DCM, DMF, DMSO, THF; Water soluble (due to PEG)
Appearance Viscous liquid or low-melting solid
Storage -20°C, under inert gas (Ar/N₂), strictly anhydrous

Expert Insight: The "Bis" designation indicates homobifunctionality.[3] However, because the PEG chain is hydrophilic and the PFP ends are hydrophobic, the molecule is amphiphilic. This self-surfactant property aids in solvating hydrophobic payloads in aqueous buffers.[1]

Mechanism of Action: PFP vs. NHS

While NHS esters are the industry standard, PFP esters offer distinct mechanistic advantages, particularly regarding hydrolytic stability .[4]

Reaction Mechanism

The conjugation proceeds via nucleophilic acyl substitution .[5] A primary amine (e.g., Lysine ε-amine or N-terminal α-amine) attacks the carbonyl carbon of the PFP ester.[1] The highly electronegative pentafluorophenol ring acts as an excellent leaving group.

ReactionMechanismAminePrimary Amine(Nucleophile)IntermediateTetrahedralIntermediateAmine->IntermediateNucleophilic AttackPFP_EsterBis-PEG21-PFP Ester(Electrophile)PFP_Ester->IntermediateAmideStable AmideBondIntermediate->AmideCollapseLeavingPentafluorophenol(Byproduct)Intermediate->LeavingRelease

Figure 1: Mechanism of amine conjugation via PFP ester chemistry.

Comparative Analysis: PFP vs. NHS

The PFP ester is less susceptible to spontaneous hydrolysis in aqueous buffers than NHS esters. This extends the "active window" for conjugation, allowing for higher yields, especially when working with dilute protein solutions or slow-reacting amines.

FeatureNHS EsterPFP EsterAdvantage PFP
Hydrolysis Half-life (pH 8) ~10–20 mins> 45 minsLonger reaction window
Moisture Sensitivity HighModerateBetter storage stability
Reactivity HighHighComparable efficiency
Byproduct N-hydroxysuccinimidePentafluorophenolPFP-OH is less nucleophilic

Strategic Applications

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the formation of the ternary complex (Target-Linker-E3 Ligase).[1]

  • Why PEG21? Short PEGs (1-5 units) often fail to span the gap between large protein domains.[1] PEG21 provides a long, flexible reach, essential for "reaching" buried binding pockets without inducing steric clashes.

  • PFP Utility: PROTAC synthesis often involves complex organic intermediates. PFP esters survive purification steps (like flash chromatography) better than NHS esters, which often degrade on silica.

Antibody-Drug Conjugates (ADCs)

Bis-PEG21-PFP serves as a crosslinker to tether cytotoxic payloads to antibodies.[1] The hydrophilicity of the PEG21 spacer creates a "stealth" shield, masking the hydrophobicity of the drug payload. This reduces aggregation and prevents rapid clearance by the liver, improving the ADC's pharmacokinetic profile.

Experimental Protocol: Conjugation Workflow

Objective: Conjugate Bis-PEG21-PFP ester to a target protein (e.g., IgG) via surface lysine residues.[1]

Materials
  • Buffer A: PBS (pH 7.4) or Borate Buffer (pH 8.0).[1] Note: Must be amine-free (No Tris, Glycine).[1][3]

  • Solvent: Anhydrous DMSO or DMF (Dry over 3Å molecular sieves).[1][6]

  • Quench Solution: 1M Tris-HCl (pH 8.0) or 1M Glycine.[1][3]

  • Desalting Column: Zeba™ Spin Desalting Columns or PD-10.

Step-by-Step Methodology

WorkflowStep11. SolubilizationDissolve Bis-PEG21-PFP inanhydrous DMSO/DMFStep22. ActivationAdd linker to Protein Solution(Target 10-20 fold molar excess)Step1->Step2Step33. IncubationRT for 30-60 mins or4°C for 2-4 hoursStep2->Step3Step44. QuenchingAdd Tris/Glycine to stop reactionStep3->Step4Step55. PurificationRemove excess linker viaSize Exclusion/DialysisStep4->Step5

Figure 2: Standard conjugation workflow for Bis-PEG21-PFP ester.

  • Preparation:

    • Buffer exchange protein into Buffer A to remove any interfering amines (e.g., Tris).

    • Adjust protein concentration to 1–5 mg/mL.

  • Linker Solubilization:

    • Equilibrate Bis-PEG21-PFP ester vial to room temperature before opening to prevent condensation.

    • Dissolve in anhydrous DMSO to create a 10 mM stock solution. Do not store this stock; prepare fresh.

  • Conjugation:

    • Add the linker stock to the protein solution.[3]

    • Ratio: Use a 10–20 molar excess of linker over protein.

    • Solvent limit: Ensure final DMSO concentration is <10% to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (RT) for 30–60 minutes or at 4°C for 2 hours.

  • Quenching:

    • Add Quench Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess small molecule linker and byproducts (Pentafluorophenol) using a desalting column or dialysis cassette.[1]

Troubleshooting & Handling

Critical Storage Parameters
  • Moisture is the Enemy: PFP esters hydrolyze in water. Store the neat compound at -20°C with desiccant.[1][7]

  • Inert Atmosphere: Ideally, store under Argon or Nitrogen.

  • Single Use: Aliquot the reagent if possible. Repeated freeze-thaw cycles introduce moisture.[1]

Common Issues
IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of ester prior to useUse fresh anhydrous DMSO; equilibrate vial before opening.[1]
Precipitation Linker hydrophobicity (rare for PEG21)Ensure DMSO concentration is 5-10% in the reaction mix.[1]
Protein Inactivity Over-labeling of active site LysinesReduce molar excess (try 5x instead of 20x) or lower pH to 7.2 to target only highly solvent-exposed amines.

References

  • PubChem. Bis-PEG21-PFP ester Compound Summary (CID 75535149).[1] National Library of Medicine. Available at: [Link][1]

  • AxisPharm. Bis-PEG21-PFP ester: Properties and Applications. AxisPharm.[2] Available at: [Link][1]

Comprehensive Technical Guide: Homobifunctional Bis-PEG21-PFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of Homobifunctional Bis-PEG21-PFP Ester , a high-precision crosslinking reagent used in advanced bioconjugation. Unlike heterogeneous polymer mixtures, this discrete PEG (dPEG®) derivative offers a defined molecular weight and spacer length, critical for reproducible therapeutic development.[1]

This document details the physicochemical properties, reaction mechanics, and validated protocols for utilizing the Pentafluorophenyl (PFP) ester moiety—a superior alternative to N-hydroxysuccinimide (NHS) esters for applications requiring enhanced hydrolytic stability.[1][2]

Part 1: Chemical Architecture & Molecular Weight Analysis[1]

Structural Identity

The term "PEG21" in this context refers to a discrete polyethylene glycol chain containing exactly 21 ethylene oxide units.[1] The "PFP ester" designation indicates that both ends of the polymer are capped with pentafluorophenyl esters, typically linked via a carboxymethyl (acetate) or propionic acid spacer.[1]

Critical Distinction: Commercial "Bis-PEG21-PFP" usually utilizes a Carboxymethyl (Acetate) linker to achieve the standard molecular weight cited in chemical databases.

PropertySpecification
Product Name Bis-PEG21-PFP Ester
Chemical Formula

Molecular Weight 1375.29 Da (Monoisotopic)
Spacer Length ~80 Å (Extended conformation)
Reactive Group Pentafluorophenyl (PFP) Ester
Linker Type Carboxymethyl (Acetate)
Molecular Weight Calculation Logic

Understanding the derivation of the molecular weight (MW) is essential for mass spectrometry validation (QC).[1]

  • Core PEG Chain (

    
    ): 
    
    • Structure:

      
      
      
    • Mass Contribution:

      
      [1]
      
  • Linker & Reactive Groups (Bis-PFP-Acetate):

    • Structure:

      
      
      
    • Single End Mass:

      
       (183.0) + 
      
      
      
      (28.[1]0) +
      
      
      (14.0) = ~225.0 Da
    • Correction: The PFP ester formation involves the loss of water from the acid and phenol.

    • Accurate End Group Calculation (

      
      ): ~237 Da per end.
      
  • Total Theoretical MW:

    • 
      .
      
Structural Visualization

The following diagram illustrates the segmented architecture of the molecule, highlighting the hydrophobic reactive ends and the hydrophilic core.[1]

PEG_Structure Figure 1: Segmented chemical architecture of Bis-PEG21-PFP Ester (C58H88F10O25). PFP_L Pentafluorophenyl (Hydrophobic Reactive) Linker_L Acetate Linker (Spacer) PFP_L->Linker_L Ester Bond PEG_Core PEG21 Core (Hydrophilic Spacer) (OCH2CH2)21 Linker_L->PEG_Core Ether Bond Linker_R Acetate Linker (Spacer) PEG_Core->Linker_R Ether Bond PFP_R Pentafluorophenyl (Hydrophobic Reactive) Linker_R->PFP_R Ester Bond

[1]

Part 2: The PFP Advantage (Mechanistic Insight)

PFP vs. NHS: The Hydrolysis Paradigm

While NHS esters are the industry standard, they suffer from rapid hydrolysis in aqueous buffers (half-life < 20 mins at pH 8.0).[1] PFP esters offer a significant advantage in hydrolytic stability while maintaining high reactivity toward primary amines.[1]

  • Mechanism: The electron-withdrawing fluorine atoms on the benzene ring activate the carbonyl carbon, making it susceptible to nucleophilic attack by amines (

    
    ).[1]
    
  • Stability Factor: PFP esters are significantly more stable in aqueous environments than NHS esters, allowing for longer reaction times and higher conjugation efficiency, especially with dilute proteins or sterically hindered amines.[1]

Reaction Pathway

The conjugation follows a nucleophilic acyl substitution mechanism.[1]

Reaction_Mechanism Figure 2: Reaction pathway showing amine coupling vs. competing hydrolysis. Reactants Reactants: Protein-NH2 + PFP-PEG-PFP Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Reactants->Intermediate pH 7.5 - 8.5 Hydrolysis Competing Reaction: Hydrolysis (H2O attack) Generates Carboxylic Acid (Dead End) Reactants->Hydrolysis Slower than NHS Products Stable Conjugate: Protein-NH-CO-PEG-... + Pentafluorophenol (Byproduct) Intermediate->Products Elimination of PFP-OH

[1]

Part 3: Validated Experimental Protocol

Expert Insight: The amphiphilic nature of Bis-PEG21-PFP (hydrophobic ends, hydrophilic core) requires careful solubilization to prevent micelle formation or precipitation upon addition to aqueous buffers.[1]

Materials Required[1][5]
  • Reagent: Bis-PEG21-PFP Ester (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMA (Dimethylacetamide) or DMSO.[3] Note: DMA is preferred as it is less prone to oxidation than DMF.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.2 - 8.0. Avoid amine-containing buffers like Tris or Glycine.[4]

Step-by-Step Conjugation Workflow
  • Preparation of Protein:

    • Buffer exchange protein into PBS (pH 7.4) using a desalting column (e.g., Zeba Spin).

    • Adjust concentration to 1–5 mg/mL.

  • Reagent Solubilization (Critical):

    • Equilibrate the PFP ester vial to room temperature before opening to prevent condensation.[5]

    • Dissolve Bis-PEG21-PFP in anhydrous DMA to a concentration of 10–50 mM.

    • Self-Validation: The solution must be clear. Cloudiness indicates moisture contamination or hydrolysis.[1]

  • Conjugation Reaction:

    • Add the PFP solution to the protein sample.[5][4]

    • Molar Ratio: Use a 10-20x molar excess of PFP reagent over protein for crosslinking; adjust based on desired Degree of Labeling (DOL).

    • Solvent Limit: Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation.

    • Incubate for 1–2 hours at Room Temperature (RT) or overnight at 4°C.

  • Quenching:

    • Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Reasoning: Tris contains primary amines that rapidly react with any remaining PFP esters, stopping the reaction.

  • Purification:

    • Remove excess reagent and byproducts (Pentafluorophenol) via Size Exclusion Chromatography (SEC) or dialysis.

Protocol Visualization

Protocol_Workflow Figure 3: Step-by-step conjugation workflow ensuring reagent stability and purity. Start Start: Bis-PEG21-PFP (Solid, -20°C) Solubilize Dissolve in Anhydrous DMA (Create 50mM Stock) Start->Solubilize Mix Add to Protein (PBS pH 7.4) <10% Solvent v/v Solubilize->Mix Incubate Incubate 2h @ RT or O/N @ 4°C Mix->Incubate Quench Quench with Tris (Stop Reaction) Incubate->Quench Purify Desalting / Dialysis (Remove PFP-OH) Quench->Purify

Part 4: Quality Control & Troubleshooting

Mass Spectrometry Verification

Because Bis-PEG21-PFP is a discrete PEG, it yields a single, sharp peak in Mass Spectrometry, unlike polydisperse PEGs which show a Gaussian distribution.[1]

  • Expected Mass (M+Na):

    
    .
    
  • Technique: MALDI-TOF or LC-MS (ESI).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of PFP esterUse fresh anhydrous solvent; ensure buffer pH is >7.0.
Precipitation Reagent hydrophobicityDissolve PFP ester in DMA/DMSO before adding to aqueous buffer.[1]
Protein Aggregation Over-crosslinkingReduce molar excess of reagent; dilute protein concentration.[1]
Cloudy Stock Solution Water contaminationDiscard solvent; use molecular sieves to dry new solvent.

References

  • PubChem. (2025).[1][6] Bis-PEG21-PFP ester | C58H88F10O25.[6][7] National Library of Medicine. Available at: [Link][1]

  • Royal Society of Chemistry. (2025). Direct electrochemical synthesis and stability of pentafluorophenyl esters. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Whitepaper: Bis-PEG21-PFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis-PEG21-PFP ester is a high-precision, homobifunctional crosslinking reagent used in advanced bioconjugation, including Antibody-Drug Conjugates (ADCs), PROTAC® linker synthesis, and nanoparticle surface modification. Distinguished by its discrete polyethylene glycol (dPEG®) spacer of exactly 21 ethylene oxide units, it eliminates the heterogeneity common in traditional polydisperse PEGs.

This guide details the physicochemical properties, reaction mechanics, and safety protocols for Bis-PEG21-PFP ester. It specifically addresses the advantages of Pentafluorophenyl (PFP) esters over N-Hydroxysuccinimide (NHS) esters—namely, superior hydrolytic stability and reactivity in non-aqueous or mixed-solvent systems.

Part 1: Chemical Identity & Physicochemical Properties

Substance Identification

Unlike polydisperse PEGs, the "21" in Bis-PEG21-PFP refers to a discrete, single molecular weight species.[1] This precision is critical for regulatory compliance in drug development, ensuring batch-to-batch consistency.

PropertySpecification
Chemical Name Bis-dPEG®21-PFP ester; Bis-Pentafluorophenyl-amido-dPEG®21-ester
CAS Number 1334170-00-1 (Note: CAS assignments for discrete PEGs vary by vendor; verify with CoA)
Molecular Formula

Molecular Weight ~1375.29 Da
Reactive Group Pentafluorophenyl (PFP) Ester (Homobifunctional)
Spacer Length ~79 Å (approximate extended length of 21 PEG units)
Solubility Soluble in DMSO, DMF, DCM. Water soluble (due to PEG), but stock preparation in organic solvent is required to prevent hydrolysis.[2]
Structural Composition

The molecule consists of a linear PEG chain terminated at both ends by a propionic acid moiety activated with a pentafluorophenyl group.

SMILES (Simplified): FC1=C(F)C(F)=C(OC(=O)CCO(CCO)21CCC(=O)OC2=C(F)C(F)=C(F)C(F)=C2F)C(F)=C1F

Part 2: Mechanism of Action

PFP vs. NHS Chemistry

While NHS esters are the industry standard for amine conjugation, PFP esters offer distinct advantages in challenging environments:

  • Hydrolytic Stability: PFP esters are significantly more stable in aqueous buffers than NHS esters, which have a half-life of minutes at pH 8.0. PFP esters persist longer, allowing for higher conjugation yields in slow reactions.

  • Reactivity: The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, ensuring rapid reaction with primary amines (

    
    ) to form stable amide bonds.
    
Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of a primary amine (e.g., Lysine residue) on the PFP ester, resulting in a stable amide bond and the release of pentafluorophenol.

ReactionMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PFP_Ester Bis-PEG21-PFP Ester (Electrophile) PFP_Ester->Intermediate Product Stable Amide Bond (Conjugate) Intermediate->Product Collapse LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup Elimination

Caption: Nucleophilic substitution mechanism of PFP ester by primary amine to form an amide linkage.

Part 3: Applications & Experimental Protocol

Primary Applications
  • Protein-Protein Crosslinking: Stabilizing multi-protein complexes or creating antibody-enzyme conjugates.

  • Surface Modification: Functionalizing amine-coated nanoparticles (gold, silica) or PLGA beads with PEG layers to reduce immunogenicity (stealth effect).

  • PROTAC® Development: Using the precise 21-unit length to span the gap between an E3 ligase binder and a target protein ligand.

Conjugation Protocol (Standard Workflow)

Objective: Conjugate Bis-PEG21-PFP ester to a protein (e.g., IgG) or amine-functionalized surface.

Reagents:

  • Buffer: Anhydrous PBS or HEPES, pH 7.5 – 8.0. Critical: Must be amine-free (No Tris, Glycine, or Urea).

  • Solvent: Anhydrous DMSO or DMF (Dry, molecular sieve treated).[3]

  • Quenching Agent: 1M Tris-HCl, pH 8.0.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Equilibrate the Bis-PEG21-PFP vial to room temperature before opening to prevent moisture condensation.[2][4]

    • Dissolve reagent in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use; PFP esters degrade in solution over time.[2][4]

  • Protein Preparation:

    • Adjust protein concentration to 1–5 mg/mL in the reaction buffer (PBS/HEPES).

    • Ensure the protein is in a buffer free of carrier amines (e.g., remove BSA or azide if present).

  • Conjugation Reaction:

    • Add the PFP-ester stock to the protein solution.

    • Molar Ratio:

      • For Crosslinking: Use 1:1 to 3:1 molar excess.

      • For Surface Saturation: Use 10:1 to 50:1 molar excess.

    • Limit final organic solvent concentration to <10% (v/v) to prevent protein denaturation.

    • Incubate at Room Temperature for 30–60 minutes or at 4°C for 4–16 hours.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes to react with any remaining PFP esters.

  • Purification:

    • Remove excess reagent and pentafluorophenol byproduct via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_post Phase 3: Post-Processing Stock Dissolve Bis-PEG21-PFP in Anhydrous DMSO Mix Mix Reagents (Keep DMSO < 10%) Stock->Mix Protein Prepare Protein in Amine-Free Buffer (pH 7.5) Protein->Mix Incubate Incubate 30-60 min @ RT Mix->Incubate Quench Quench with Tris-HCl Incubate->Quench Purify Desalting/Dialysis (Remove Byproducts) Quench->Purify QC QC Analysis (SDS-PAGE / MALDI) Purify->QC

Caption: Operational workflow for bioconjugation using Bis-PEG21-PFP ester.

Part 4: Safety Data Sheet (SDS) Summary

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation, H335)

Handling Precautions:

  • Pentafluorophenol Release: The reaction releases pentafluorophenol, which is acidic and an irritant. Ensure adequate ventilation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust/mist.

  • Moisture Sensitivity: The substance is hygroscopic and hydrolytically unstable. Store under inert gas (Argon/Nitrogen) at -20°C.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with plenty of soap and water.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

References

  • BroadPharm. Bis-PE21 NHS ester Product Guide (Analogous Chemistry). Retrieved from

  • Quanta BioDesign. dPEG® Technology and Product Catalog (Source of specific discrete PEG nomenclature). Retrieved from

  • BenchChem. Application Notes: Reaction of Bis-PEG-PFP Ester with Primary Amines. Retrieved from

  • Sigma-Aldrich. Bis-dPEG®5-PFP ester Product Page (Reference for PFP vs NHS stability). Retrieved from

  • PubChem. Bis-PEG21-PFP ester Compound Summary. CID 75535149. Retrieved from

Sources

amine-reactive homobifunctional PEG crosslinkers for proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Architecting the Interactome: A Comprehensive Guide to Amine-Reactive Homobifunctional PEG Crosslinkers in Structural Proteomics

Executive Summary

Crosslinking Mass Spectrometry (XL-MS) has revolutionized structural biology by bridging the resolution gap between high-resolution techniques (Cryo-EM, X-ray crystallography) and proteome-wide interactomics. At the heart of this methodology are chemical crosslinkers. Among the most robust and widely utilized are amine-reactive homobifunctional crosslinkers with polyethylene glycol (PEG) spacers. This whitepaper provides an in-depth mechanistic and procedural guide to utilizing the BS(PEG)n series (Bis(succinimidyl) pentaerythritol/polyethylene glycol) for mapping protein-protein interactions (PPIs) and elucidating dynamic conformational states.

Mechanistic Foundations: The Chemistry of NHS-PEG-NHS Crosslinkers

To successfully execute an XL-MS experiment, one must first understand the fundamental kinetics and biophysical properties of the reagents being used.

The Reactive Group: N-Hydroxysuccinimide (NHS) Esters Homobifunctional PEG crosslinkers, such as BS(PEG)5 and BS(PEG)9, utilize NHS-ester chemistry at both termini. These groups are highly specific to primary amines—specifically, the ε-amines of lysine residues and the α-amines at protein N-termini[1]. At a physiological to slightly alkaline pH (7.0–9.0), the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable, irreversible covalent amide bond, releasing the NHS leaving group[1].

However, NHS esters are highly susceptible to hydrolysis. In aqueous solutions, water acts as a competing nucleophile, cleaving the ester to yield a non-reactive carboxylic acid[1]. This causality dictates two critical experimental parameters: crosslinkers must be reconstituted in anhydrous organic solvents (like DMSO), and reactions must be performed rapidly before the reagent degrades. Additionally, while highly specific to amines, recent systematic studies have shown that NHS esters can exhibit off-target reactivity with the hydroxyl groups of Serine, Threonine, and Tyrosine at a frequency of approximately 30%, a factor that must be accounted for during algorithmic data deconvolution[2].

Mechanism Crosslinker Homobifunctional NHS-PEG-NHS Target Protein Primary Amines (Lysine, N-terminus) Crosslinker->Target pH 7.0-9.0 Water H2O (Competing) Crosslinker->Water Competing Reaction Product Covalent Amide Bond (Crosslinked Complex) Target->Product Aminolysis Leaving NHS Leaving Group Target->Leaving Byproduct Hydrolysis Hydrolyzed Crosslinker (Dead-end) Water->Hydrolysis Hydrolysis

Figure 1: Reaction pathways of NHS-ester crosslinkers showing aminolysis versus competing hydrolysis.

The Spacer: Why Polyethylene Glycol (PEG)? Historically, crosslinkers like DSS (disuccinimidyl suberate) or BS3 utilized rigid, hydrophobic alkyl chains. While effective, hydrophobic crosslinkers often induce protein precipitation or aggregation, artificially distorting the interactome. The incorporation of a PEG backbone resolves this by imparting high water solubility and reducing immunogenic responses[1]. Furthermore, the flexibility of the PEG chain allows it to capture a more dynamic ensemble of protein states in solution, making it superior for studying highly flexible or intrinsically disordered regions[3].

Spacer Arm Dynamics: Selecting the Optimal BS(PEG)n Variant

The length of the PEG spacer acts as a molecular ruler, dictating the maximum distance constraint imposed on the crosslinked residues. Selecting the correct spacer length is a strategic decision based on the structural question being asked.

It is crucial to note the difference between the theoretical maximum length (the fully extended chemical structure) and the actual sampled length in solution. Molecular dynamics (MD) simulations reveal that PEG chains tend to coil in aqueous environments. For example, while BS(PEG)5 has a theoretical length of 27.4 Å, it typically only stretches to ~20.7 Å in functional simulations[3].

Table 1: Quantitative Properties and Applications of BS(PEG)n Crosslinkers

CrosslinkerPEG UnitsTheoretical Length (Å)MD Simulated Max Distance (Å)Target Structural Application
BS(PEG)2 216.7~16.7Probing close-proximity intra-domain interactions[4].
BS(PEG)4 424.3N/AMapping interactions between adjacent, tightly packed domains[4].
BS(PEG)5 527.420.7Bridging distant domains or distinct subunits in a complex[3][4].
BS(PEG)9 938.827.9Capturing long-range interactions in large, flexible assemblies[3][4].

Self-Validating Protocol: Crosslinking Mass Spectrometry (XL-MS) Workflow

The following methodology represents a self-validating system for in vitro crosslinking. Every step is designed to prevent false positives (e.g., crosslinking non-interacting proteins due to crowding) and ensure maximum reaction efficiency.

Phase 1: Preparation & Reconstitution
  • Buffer Exchange: Ensure the purified protein complex (1–5 mg/mL) is in a strictly amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Causality: Buffers containing primary amines, such as Tris or Glycine, will act as competitive nucleophiles and completely quench the NHS-ester reaction[1].

  • Crosslinker Reconstitution: Dissolve the BS(PEG)n crosslinker in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 15–50 mM[1]. Causality: Moisture introduces water, which rapidly hydrolyzes the NHS esters before they can react with the protein[1].

Phase 2: The Crosslinking Reaction
  • Titration: Add the crosslinker to the protein solution at a 10- to 50-fold molar excess[1]. (Optimization is required; too little yields no crosslinks, too much causes over-modification and structural distortion).

  • Incubation: Incubate the reaction for 30 minutes at Room Temperature (RT) or 2 hours at 4°C[1].

Phase 3: Quenching & Digestion
  • Quenching: Add a quenching buffer (1M Tris-HCl, pH 7.5) to a final concentration of 20–50 mM and incubate for 15 minutes at RT[1][4]. Causality: The massive excess of primary amines in Tris neutralizes any remaining unreacted NHS esters, preventing post-lysis artifactual crosslinking.

  • Denaturation & Reduction: Denature the complex using 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, dark)[4].

  • Proteolysis: Dilute the Urea to < 2M and digest with Trypsin overnight at 37°C.

Phase 4: Enrichment & LC-MS/MS
  • Enrichment: Because crosslinked peptides are vastly outnumbered by linear peptides, enrich the sample using Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX). Crosslinked peptides are larger and carry a higher charge state.

  • Analysis: Analyze via high-resolution LC-MS/MS.

Workflow Prep 1. Sample Preparation (Amine-free buffer, 1-5 mg/mL) Crosslink 2. Crosslinking Reaction (BS(PEG)n in DMSO, 30 min RT) Prep->Crosslink Quench 3. Quenching (Add 1M Tris-HCl, 15 min) Crosslink->Quench Digest 4. Proteolytic Digestion (Denature, Reduce, Alkylate, Trypsin) Quench->Digest Enrich 5. Peptide Enrichment (SEC or SCX Chromatography) Digest->Enrich LCMS 6. LC-MS/MS Analysis (High-resolution Mass Spectrometry) Enrich->LCMS Data 7. Data Deconvolution (Distance Constraints & Modeling) LCMS->Data

Figure 2: Standardized Crosslinking Mass Spectrometry (XL-MS) workflow utilizing homobifunctional PEG crosslinkers.

Mass Spectrometry & Data Deconvolution

Identifying crosslinked peptides requires specialized search engines (e.g., pLink, MaxQuant, or XlinkX) because a crosslinked species consists of two distinct peptide sequences joined by a mass modifier (the PEG linker).

Fragmentation Behavior: Unlike MS-cleavable crosslinkers (e.g., DSSO), standard BS(PEG)n reagents are non-cleavable. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), these crosslinked peptides exhibit unique fragmentation trends. They frequently fragment at the amide bond joining the lysine ε-amine to the crosslinker, or at the peptide backbone adjacent to the crosslinked lysine[5]. This generates complex chimeric spectra containing standard b and y ions from both peptide chains, alongside characteristic lysine immonium ions[5].

By mapping these identified crosslinks back to the primary sequence, researchers can apply the distance constraints (e.g., 20.7 Å for BS(PEG)5) to computationally fold the protein or dock subunits together, ultimately architecting a high-resolution map of the interactome.

References

  • Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers Briefings in Bioinformatics | Oxford Academic[Link]

  • Development of Large-scale Cross-linking Mass Spectrometry PMC / National Institutes of Health[Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities ResearchGate[Link]

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Introduction: The Critical Role of Solvent Selection in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Bis-PEG21-PFP Ester in DMSO and DMF

Bis-PEG21-PFP ester is a homobifunctional, amine-reactive crosslinker integral to modern bioconjugation, drug delivery, and proteomics research.[1][2] Its structure, featuring a long-chain polyethylene glycol (PEG) spacer (n=21), imparts enhanced hydrophilicity and biocompatibility to conjugates, while the two terminal pentafluorophenyl (PFP) esters provide highly efficient and specific reactivity towards primary amines.[1][3] The success of any conjugation protocol hinges on the precise and reproducible preparation of reagents. For Bis-PEG21-PFP ester, which is often used in reactions involving aqueous buffers, the initial dissolution step in an organic solvent is paramount. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the solvents of choice for this purpose.[4][5]

This technical guide provides a comprehensive analysis of the solubility of Bis-PEG21-PFP ester in DMSO and DMF. Moving beyond simple qualitative statements, we will explore the underlying physicochemical principles governing its solubility, provide field-proven protocols for preparing and handling solutions, and detail robust methodologies for quantitatively determining solubility to meet the rigorous demands of your research.

Physicochemical Properties Governing Solubility

Understanding the interplay between the solute (Bis-PEG21-PFP ester) and the solvents (DMSO, DMF) is key to mastering its application.

  • Bis-PEG21-PFP Ester: This molecule possesses a distinct amphiphilic character.

    • The PEG Spacer: The core of the molecule is a 21-unit polyethylene glycol chain (approximate MW of the PEG portion is ~924 Da). The ether oxygens along this chain are hydrophilic and capable of forming hydrogen bonds with water, contributing to the water solubility of the final conjugate.[6][7]

    • The PFP Ester Groups: The terminal pentafluorophenyl esters are the amine-reactive moieties. These aromatic, fluorinated groups are significantly more hydrophobic than the PEG chain.[8] While highly effective for conjugation due to their stability and reactivity, they dictate the molecule's preference for organic solvents in its unconjugated state.[9] The complete molecule has a molecular weight of approximately 1375.3 g/mol .[10][11]

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Both are polar aprotic solvents.

    • They possess large dipole moments, allowing them to solvate polar molecules effectively.

    • Crucially, they lack acidic protons and are not hydrogen bond donors. This characteristic is vital as it prevents solvent-mediated deactivation of the PFP ester.

    • Their ability to dissolve a wide range of both polar and non-polar compounds makes them ideal "transition" solvents for reagents like Bis-PEG21-PFP ester that will ultimately be introduced into an aqueous reaction environment.[12][13]

The diagram below illustrates the distinct regions of the Bis-PEG21-PFP ester molecule that influence its solubility behavior.

cluster_0 Bis-PEG21-PFP Ester cluster_1 PFP1 PFP Ester PEG Hydrophilic PEG Chain (n=21) PFP1->PEG Hydrophobic Hydrophobic (Drives solubility in organic solvents) PFP1->Hydrophobic PFP2 PFP Ester PEG->PFP2 Hydrophilic Hydrophilic (Increases aqueous solubility of the final conjugate) PEG->Hydrophilic Hydrophobic2 Hydrophobic (Drives solubility in organic solvents) PFP2->Hydrophobic2

Caption: Molecular structure of Bis-PEG21-PFP ester highlighting its distinct hydrophobic and hydrophilic regions.

Qualitative Solubility and Practical Recommendations

General technical information from suppliers confirms that PEG derivatives and PFP esters are soluble in DMSO and DMF.[4][5][6][14] For practical lab work, Bis-PEG21-PFP ester is considered readily soluble in both solvents. However, "soluble" is not a quantitative measure. The primary directive for using PFP esters is to dissolve them in a minimal amount of anhydrous organic solvent immediately before use.[4][9]

Causality Behind Handling Protocols:

  • Anhydrous Solvents are Mandatory: PFP esters, while more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, are still moisture-sensitive.[9][15] Trace amounts of water in the solvent will hydrolyze the ester to its corresponding carboxylic acid, rendering it inactive for conjugation. This is the primary reason for using high-grade, anhydrous DMSO or DMF.[15]

  • Prepare Solutions Fresh: Do not prepare and store stock solutions.[4][5] Even in anhydrous solvent, the risk of moisture ingress over time is high. Furthermore, the long-term stability of PFP esters in DMSO or DMF at room temperature or even -20°C is not guaranteed. Degradation leads to reduced conjugation efficiency and poor reproducibility.[16] Always weigh the required amount of reagent, dissolve it immediately prior to your experiment, and discard any unused portion of the solution.

Expected Quantitative Solubility

While precise, lot-specific quantitative solubility data is not widely published, based on the behavior of similar high-molecular-weight PEG crosslinkers and practical laboratory experience, the following table provides an estimated solubility range. It is imperative to validate this experimentally for your specific lot and application.

SolventMolecular FormulaTypeEstimated Solubility Range (at 25°C)Key Considerations
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic> 100 mg/mL (> 70 mM)Must be high-purity, anhydrous grade.[16] Hygroscopic; handle quickly and in a dry environment.
Dimethylformamide (DMF) C₃H₇NOPolar Aprotic> 100 mg/mL (> 70 mM)Must be high-purity, anhydrous grade.[16] Can be a source of amine impurities over time, which could react with the PFP ester. Use fresh solvent.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain authoritative, quantitative solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.[17] It determines the saturation concentration of the compound in a solvent at equilibrium.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved states. The supernatant is then carefully separated and its concentration analyzed.

Materials:
  • Bis-PEG21-PFP ester (solid)

  • Anhydrous DMSO or DMF

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator set to a constant temperature (e.g., 25°C)

  • Centrifuge capable of holding the vials

  • Calibrated pipettes

  • HPLC-UV system with a C18 column or an LC-MS system for quantification

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid Bis-PEG21-PFP ester to a pre-weighed glass vial. An excess is critical; a good starting point is ~20 mg.

  • Solvent Addition: Add a precise volume of anhydrous solvent (e.g., 200 µL of DMSO or DMF). This creates a slurry.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for at least 24 hours. This extended time is crucial to ensure equilibrium is fully reached.[12][18]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes to pellet all undissolved solid. This step must be performed carefully to avoid disturbing the solid pellet.

  • Sample Collection: Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant (e.g., 50 µL). Be extremely cautious not to aspirate any solid particles.

  • Dilution: Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of your analytical method's standard curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or LC-MS method against a known standard curve of Bis-PEG21-PFP ester.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the equilibrium solubility in mg/mL or Molarity.

The following diagram outlines this self-validating experimental workflow.

A 1. Add Excess Solid Bis-PEG21-PFP Ester to Vial B 2. Add Precise Volume of Anhydrous Solvent (DMSO/DMF) A->B C 3. Equilibrate on Shaker (24h at 25°C) B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Carefully Collect Supernatant D->E F 6. Perform Serial Dilution for Analysis E->F G 7. Quantify Concentration (HPLC or LC-MS) F->G H 8. Calculate Equilibrium Solubility G->H

Caption: Workflow for the thermodynamic shake-flask solubility determination of Bis-PEG21-PFP ester.

Conclusion

Bis-PEG21-PFP ester exhibits excellent solubility in the recommended polar aprotic solvents, DMSO and DMF, a property driven by the hydrophobic nature of its terminal PFP ester groups. While qualitatively considered highly soluble, the integrity of bioconjugation experiments demands rigorous handling protocols. The use of anhydrous solvents and the fresh preparation of solutions are non-negotiable steps to prevent hydrolytic deactivation of the reagent. For applications requiring precise concentration data, such as formulation development or kinetic studies, the shake-flask method detailed herein provides a robust framework for determining the exact equilibrium solubility. By integrating these theoretical principles and validated experimental protocols, researchers can ensure the reproducible and efficient use of this versatile crosslinker.

References

  • Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products.

  • Al-Azzam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75535149, Bis-PEG21-PFP ester.

  • AxisPharm. Bis-PEG21-PFP ester.

  • Labinsights. (2023). Introduction of Polyethylene Glycol (PEG).

  • BenchChem. Technical Guide: solubility of m-PEG7-CH2-OH in aqueous and organic solvents.

  • BroadPharm. (2022). PEG PFP Ester Reagents.

  • BroadPharm. General Method for PEG PFP Ester Conjugation.

  • BroadPharm. (2021). PEGylation and PEGylation Reagents.

  • Hilvano, M., et al. (2025). An electrochemical coupling between carboxylic acids and pentafluorophenol (PFP–OH) to access synthetically versatile pentafluorophenyl (PFP) esters. Organic & Biomolecular Chemistry.

  • Conju-Probe. PEG2 Bis-PFP ester.

  • BroadPharm. PEG PFP ester, Crosslinking reagent.

  • BenchChem. Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.

  • BenchChem. PFP Esters: A Superior Choice for Amide Bond Formation in Research and Drug Development.

  • Santa Cruz Biotechnology, Inc. Bis-PEG21-PFP ester.

  • Org Prep Daily. (2006). Mosher Pfp ester.

  • Hilvano, M., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.

  • BroadPharm. Bis-PE21 NHS ester.

  • Suzhou Highfine Biotech. Pentafluorophenol and its derivatives.

  • BroadPharm. Bis-PEG2-PFP ester.

  • BenchChem. Optimizing PFP Ester Conjugation Reactions: A Technical Support Guide.

  • BLD Pharm. Bis-PEG21-PFP ester.

  • BroadPharm. Instructions for Bis-PFP-(PEG)n crosslinkers.

  • Precise PEG. Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.

  • BenchChem. Solubility Profile of Bis-PEG13-PFP Ester: A Technical Guide.

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?.

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

  • ResearchGate. (2025). Solubility behavior of PEIs in various organic solvents.

  • BroadPharm. Amine Reactive Linkers.

  • BroadPharm. Thiol PEG, Thiol linker, Maleimide reactive.

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  • BroadPharm. Amino PEG, Amino linker, PEG Amine, Crosslinker.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Protein Crosslinking with Bis-PEG21-PFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rationale for Covalent Capture

In the intricate landscape of cellular biology, the transient and dynamic interactions between proteins govern nearly every physiological process. The study of these interactions, or the overall structural topology of a protein complex, is fundamental to drug development and basic research. Chemical crosslinking has emerged as an indispensable technique to "freeze" these interactions, creating stable covalent bonds between spatially proximate amino acid residues.[1][2] This covalent capture allows for the stabilization of weak or transient interactions and facilitates their subsequent analysis.[3]

Bis-PEG21-PFP ester is a state-of-the-art homobifunctional crosslinking reagent designed for this purpose.[4] It is composed of three key elements:

  • Two Pentafluorophenyl (PFP) Ester Groups: These amine-reactive groups form highly stable amide bonds with the primary amines found on lysine residues and the N-terminus of proteins.[5][6]

  • A Polyethylene Glycol (PEG) Spacer: The long, hydrophilic PEG21 spacer arm offers significant advantages, including increased water solubility of the reagent and the resulting conjugate, a reduction in the potential for aggregation, and a minimized immunogenic response to the spacer itself.[7][8] This defined-length spacer provides a fixed distance constraint of 78.8 Å (Angstroms), crucial for structural modeling applications.

  • Homobifunctional Nature: With identical reactive groups at both ends, it is ideal for linking identical subunits or creating intramolecular crosslinks to probe protein conformation.[7]

A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions.[5][9][10] PFP esters are less susceptible to spontaneous hydrolysis, providing a wider experimental window and leading to more efficient and reproducible conjugation outcomes.[11][12]

II. Mechanism of Action: Amine-Reactive Chemistry

The crosslinking reaction is a nucleophilic acyl substitution. The primary amine group (R-NH₂), unprotonated at physiological to slightly basic pH, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the PFP esters. This results in the formation of a stable, covalent amide bond and the release of pentafluorophenol (PFP-OH) as a byproduct.[6][7]

Because Bis-PEG21-PFP ester has two such reactive groups, it can covalently link two different protein molecules (intermolecular crosslink) or two different sites within the same protein molecule (intramolecular crosslink).

Caption: Reaction of Bis-PEG21-PFP ester with protein primary amines.

III. Core Principles & Recommended Reaction Conditions

Successful crosslinking depends on the careful optimization of several parameters. While empirical testing is necessary for each unique protein system, the following conditions provide a robust starting point.[7][13]

ParameterRecommended ConditionRationale & Scientific Insights
Reaction pH 7.2 - 8.5This pH range ensures that a sufficient population of lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the PFP ester, which accelerates at higher pH.[14][15][16]
Buffer System Phosphate, Borate, Carbonate/Bicarbonate, or HEPESCrucial: Buffers must be free of primary amines (e.g., Tris, Glycine), as these will compete with the target protein for reaction with the crosslinker, effectively quenching the reaction.[7][15]
Reagent Storage -20°C with desiccantBis-PEG21-PFP ester is highly moisture-sensitive.[12][14] Storing it under dry conditions is critical to prevent premature hydrolysis and inactivation. Always allow the vial to equilibrate to room temperature before opening.[16][17]
Protein Concentration 0.5 - 5 mg/mL (or ~1-20 µM)Higher protein concentrations favor intermolecular crosslinking (between two proteins), while lower concentrations favor intramolecular crosslinking (within a single protein).
Molar Excess of Crosslinker 10- to 50-fold molar excess over proteinThis range generally provides sufficient crosslinking.[13][18] A lower ratio may be needed to avoid excessive modification or aggregation, while a higher ratio can be used to drive the reaction to completion. Optimization is key.[7]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (typically 30-60 minutes).[6][18] For sensitive proteins or to slow the reaction for better control, incubation at 4°C for 2 hours to overnight is recommended.[6][11]
Quenching 20-50 mM final concentration of Tris or GlycineAdding an amine-containing buffer will rapidly consume any unreacted PFP ester, effectively stopping the reaction and preventing unwanted modifications during subsequent analysis.[7][15]

IV. Detailed Experimental Protocol

This protocol provides a general method for crosslinking proteins in solution.

Part A: Reagent Preparation & Storage
  • Crosslinker Stock Solution (10 mM):

    • Allow the vial of Bis-PEG21-PFP ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]

    • As the reagent can be difficult to weigh, it is often supplied in pre-weighed amounts. If not, weigh it quickly in a low-humidity environment.

    • Dissolve the Bis-PEG21-PFP ester in anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[12][16][17] For example, dissolve 13.75 mg (MW ~1375.3 g/mol ) in 1 mL of anhydrous DMSO.

    • CRITICAL: Use the stock solution immediately. Do not store stock solutions, as the PFP ester will hydrolyze over time, even in anhydrous solvents that can absorb atmospheric moisture.[15][19]

  • Reaction Buffer (Amine-Free):

    • Prepare a suitable buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS) or 100 mM sodium borate, pH 8.0.

    • Ensure all components are free from amine contamination.

  • Quenching Buffer:

    • Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 7.5-8.0.[7][17]

Part B: Protein Crosslinking Workflow

G prep_protein 1. Prepare Protein Solution (0.5-5 mg/mL in Amine-Free Buffer) add_crosslinker 3. Initiate Reaction (Add molar excess of crosslinker) prep_protein->add_crosslinker prep_crosslinker 2. Prepare Fresh Crosslinker (10 mM in anhydrous DMSO) prep_crosslinker->add_crosslinker incubate 4. Incubate (30-60 min at RT or 2-4 hr at 4°C) add_crosslinker->incubate quench 5. Quench Reaction (Add 1M Tris to 20-50 mM final) incubate->quench purify 6. Purify Product (Desalting Column / Dialysis) quench->purify analyze 7. Analyze Results (SDS-PAGE, Western, Mass Spec) purify->analyze

Caption: General experimental workflow for protein crosslinking.

  • Prepare Protein Solution:

    • Dissolve or dilute your protein(s) of interest in the amine-free Reaction Buffer to a final concentration between 0.5 and 5 mg/mL.

    • If the protein storage buffer contains amines (e.g., Tris), you must perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[15][19]

  • Calculate and Add Crosslinker:

    • Determine the molar concentration of your protein.

    • Calculate the volume of 10 mM Crosslinker Stock Solution needed to achieve the desired molar excess (e.g., 20x).

    • Example Calculation:

      • Protein: 1 mL of a 2 mg/mL solution of a 50 kDa protein.

      • Moles of Protein = (0.002 g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol

      • Moles of Crosslinker needed (20x excess) = 20 * (4 x 10⁻⁸ mol) = 8 x 10⁻⁷ mol

      • Volume of 10 mM stock = (8 x 10⁻⁷ mol) / (0.010 mol/L) = 8 x 10⁻⁵ L = 80 µL

    • Add the calculated volume of the Crosslinker Stock Solution to the protein solution while gently vortexing. Ensure the final concentration of DMSO/DMF is less than 10% to avoid protein denaturation.[15]

  • Incubate:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[7][18]

  • Quench Reaction:

    • Stop the reaction by adding the 1 M Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PFP ester is consumed.[7][15]

  • Remove Excess Reagent (Optional but Recommended):

    • Purify the crosslinked protein from excess crosslinker and byproducts (pentafluorophenol) using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[15][19]

V. Analysis of Crosslinking Results

Validating the outcome of the crosslinking reaction is a critical final step.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is the most common and straightforward method for initial analysis.[20] When analyzed under denaturing conditions, successfully crosslinked proteins will appear as new, higher-molecular-weight bands on the gel.[21] For example, crosslinking a 50 kDa monomer should result in a decrease in the intensity of the 50 kDa band and the appearance of new bands at 100 kDa (dimer), 150 kDa (trimer), and so on.[22]

  • Western Blotting: If antibodies are available for the target protein(s), Western blotting can confirm the identity of the higher-molecular-weight species observed on SDS-PAGE.[21]

  • Mass Spectrometry (MS): For high-resolution analysis, crosslinking-mass spectrometry (CXMS) is the gold standard.[2][23] After crosslinking, the protein complex is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[1][24] Specialized software can then identify the "crosslinked peptides" (two separate peptides covalently linked by the reagent), revealing the precise amino acid residues that were in close proximity.[3][25]

VI. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Crosslinking Efficiency 1. Inactive Crosslinker: Reagent was hydrolyzed due to moisture.[17] 2. Quenching Contamination: Reaction buffer contained primary amines (e.g., Tris).[17] 3. Incorrect pH: Reaction pH was too low (<7.0), protonating the target amines. 4. Insufficient Molar Excess: The ratio of crosslinker to protein was too low.1. Use fresh, anhydrous DMSO/DMF to prepare the stock solution from a properly stored vial.[17] Prepare it immediately before use. 2. Perform buffer exchange into an amine-free buffer like PBS or Borate.[15] 3. Ensure reaction buffer pH is between 7.2 and 8.5.[16] 4. Increase the molar excess of the crosslinker (e.g., try 50x or 100x).
Excessive Crosslinking, Aggregation, or Precipitation 1. Molar Excess Too High: Too much crosslinker led to extensive, non-specific crosslinking.[15] 2. Protein Concentration Too High: Favors intermolecular crosslinking and polymerization. 3. Solubility Issues: The crosslinked conjugate is less soluble than the native protein.1. Reduce the molar excess of the crosslinker. Perform a titration to find the optimal ratio.[15] 2. Reduce the protein concentration in the reaction. 3. The PEG21 spacer is designed to enhance solubility, but if aggregation persists, consider adding mild, non-nucleophilic detergents or adjusting buffer ionic strength.
Inconsistent Results 1. Inconsistent Reagent Activity: Stock solution of crosslinker was prepared in advance and used for multiple experiments. 2. Variable Reaction Times/Temperatures: Lack of consistency in incubation parameters.1. ALWAYS prepare a fresh stock solution of Bis-PEG21-PFP ester immediately before each experiment.[19] 2. Strictly control incubation times and temperatures for all experiments to ensure reproducibility.

References

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. National Center for Biotechnology Information. Available at: [Link]

  • Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Springer Nature Experiments. Available at: [Link]

  • Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. JOVE. Available at: [Link]

  • Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. Available at: [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. Available at: [Link]

  • Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Wiley Online Library. Available at: [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Available at: [Link]

  • SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. ResearchGate. Available at: [Link]

  • Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. National Center for Biotechnology Information. Available at: [Link]

  • SDS-PAGE and Chemical Crosslinking to Detect Disulfide Linkages. JOVE. Available at: [Link]

  • Product development issues for PEGylated proteins. National Center for Biotechnology Information. Available at: [Link]

  • Bis-PEG21-PFP ester. AxisPharm. Available at: [Link]

  • An integrated chemical cross-linking and mass spectrometry approach to study protein complex architecture and function. National Center for Biotechnology Information. Available at: [Link]

Sources

Precision Surface Engineering of Amine-Functionalized Nanoparticles using Bis-PEG21-PFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Rationale

This guide details the protocol for conjugating biomolecules (antibodies, peptides, or drugs) to amine-functionalized nanoparticles (NPs) using Bis-PEG21-PFP ester .[1]

While N-hydroxysuccinimide (NHS) esters are the industry standard for amine conjugation, they suffer from rapid hydrolysis in aqueous buffers (half-life <10 min at pH 8.0). Pentafluorophenyl (PFP) esters offer a superior alternative for nanoparticle engineering. They exhibit significantly higher hydrolytic stability, allowing for more controlled reaction kinetics and higher conjugation efficiency in aqueous environments.[2][3][4][5]

Bis-PEG21-PFP ester is a homobifunctional crosslinker with a discrete polyethylene glycol (PEG) spacer (


, MW 

1 kDa). This spacer length is critical: it provides sufficient steric flexibility to project ligands away from the NP corona, reducing steric hindrance for receptor binding, while maintaining high water solubility.
Key Advantages of PFP Chemistry[2][3][4][5]
  • Hydrolytic Stability: PFP esters resist spontaneous hydrolysis significantly longer than NHS esters, preserving reactivity during the mixing phases essential for colloidal suspensions.

  • High Reactivity: The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, ensuring rapid reaction with primary amines (

    
    ).[5]
    
  • Defined Spacing: The PEG21 spacer prevents non-specific adsorption of the ligand to the NP surface.

Chemical Mechanism

The conjugation relies on the nucleophilic attack of a primary amine (on the NP surface or the ligand) onto the carbonyl carbon of the PFP ester. Pentafluorophenol is released as a leaving group.

Reaction Scheme (DOT Visualization)

ReactionMechanism NP_Amine NP-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate NP_Amine->Intermediate Nucleophilic Attack (pH 7.2-8.5) Linker Bis-PEG21-PFP (Electrophile) Linker->Intermediate Product NP-Amide-PEG-PFP (Activated NP) Intermediate->Product Elimination LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup Release

Caption: Nucleophilic substitution mechanism where the amine displaces the PFP group to form a stable amide bond.

Critical Experimental Considerations

The "Homobifunctional" Challenge

Because Bis-PEG21-PFP has reactive groups at both ends, simply mixing NPs and ligands can lead to polymerization (NP-NP crosslinking) rather than functionalization.

Solution: Use a Two-Step Activation Strategy .

  • Activation: React NPs with a large molar excess of linker. This ensures that statistically, only one end of the linker reacts with the NP, leaving the other end free (and unreacted) facing the solvent.

  • Purification: Remove excess free linker before adding the ligand.

  • Conjugation: Add the ligand to the activated NPs.

Buffer Selection[6]
  • Recommended: Phosphate Buffered Saline (PBS), HEPES, or Bicarbonate (pH 7.2 – 8.0).[6]

  • Strictly Avoid: Primary amine buffers (Tris, Glycine).[7] These will compete with the NP and ligand for the PFP ester, quenching the reaction.

Solubility

Bis-PEG21-PFP is an amphiphilic molecule but the PFP esters are hydrophobic.

  • Protocol: Dissolve the linker in anhydrous DMSO or DMAc (Dimethylacetamide) immediately before use. Do not store PFP esters in solution.[7]

Detailed Protocol: Two-Step Conjugation

Materials Required[1][3][5][6][8][9][10][11][12]
  • Nanoparticles: Amine-functionalized (e.g., Silica, Gold, PLGA) at 1–5 mg/mL.

  • Linker: Bis-PEG21-PFP ester (MW ~1375 Da).[1][8][9]

  • Ligand: Protein/Peptide with available lysines or N-terminus.

  • Solvent: Anhydrous DMSO (Cryo-preserved).

  • Reaction Buffer: 10 mM PBS, pH 7.4 (Amine-free).

  • Purification: Zeba Spin Desalting Columns (7K MWCO) or Amicon Ultra Centrifugal Filters.

Step 1: Nanoparticle Activation

Goal: Attach the linker to the NP surface without crosslinking NPs together.

  • Prepare NP Suspension: Ensure NPs are monodisperse in Reaction Buffer. Sonicate if necessary.

  • Prepare Linker Stock: Dissolve Bis-PEG21-PFP ester in anhydrous DMSO to a concentration of 10 mM .

    • Note: Calculate the amount needed immediately. PFP hydrolyzes slowly but surely if left in wet DMSO.

  • Mixing (Critical Step):

    • Add the Linker Stock to the NP suspension.

    • Molar Ratio: Use a 20-50x molar excess of Linker over surface amines (or NP molarity if surface amine count is unknown). High excess prevents NP-Linker-NP bridging.

    • Final Organic Solvent Content: Keep DMSO < 10% (v/v) to maintain NP stability.

  • Incubation: Rotate (do not vortex vigorously) for 45–60 minutes at Room Temperature (RT).

Step 2: Purification (Removal of Excess Linker)

Goal: Remove unreacted Bis-PEG21-PFP so it doesn't react with the ligand in the next step.

  • Method: Use centrifugal filtration (e.g., Amicon Ultra) or size-exclusion chromatography (desalting column).

  • Wash: Perform 3 wash cycles with Reaction Buffer (pH 7.4) to ensure complete removal of free linker and released pentafluorophenol.

  • Resuspend: Resuspend the "Activated NPs" (now bearing distal PFP groups) in fresh Reaction Buffer.

    • Time Constraint: Proceed immediately to Step 3. The distal PFP group is now exposed to water and will slowly hydrolyze.

Step 3: Ligand Conjugation

Goal: Covalent attachment of the ligand to the distal PFP group.

  • Ligand Preparation: Dissolve the ligand (antibody/drug) in Reaction Buffer.

  • Reaction: Add the Activated NPs to the Ligand solution.

    • Ratio: Typically 1:1 to 1:5 (NP:Ligand) depending on desired surface density.

  • Incubation: React for 2–4 hours at RT or Overnight at 4°C.

  • Quenching (Optional): Add 100 mM Tris-HCl (pH 8.0) or Glycine for 15 mins to quench any remaining active esters.

  • Final Purification: Separate unconjugated ligand via centrifugation or size exclusion.

Process Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Purification cluster_2 Phase 3: Conjugation Step1 Dissolve Bis-PEG21-PFP in Anhydrous DMSO Step2 Add to Amine-NPs (50x Molar Excess) Step1->Step2 Step3 Incubate 1 Hour (Prevents Crosslinking) Step2->Step3 Step4 Centrifugal Filtration Remove Free Linker Step3->Step4 Step5 Resuspend Activated NPs (PFP-Surface Active) Step4->Step5 Step6 Add Ligand (Protein/Drug) Step5->Step6 Immediate Transfer Step7 Incubate 2-4 Hours Step6->Step7 Step8 Final Wash & Storage Step7->Step8

Caption: Step-by-step workflow ensuring mono-activation of the NP surface before ligand introduction.

Quality Control & Characterization

Verify the success of the modification using the following metrics:

ParameterMethodExpected Outcome
Size Increase DLS (Dynamic Light Scattering)Hydrodynamic diameter should increase by ~4-10 nm (PEG layer + Ligand).
Surface Charge Zeta PotentialShift in potential. E.g., Amine-NP (+30mV)

PEG-PFP (Near Neutral/Slight Negative)

Protein-NP (Depends on pI of protein).
PFP Release UV-Vis SpectroscopyPFP leaving group absorbs at ~270 nm. Monitor supernatant during washes to confirm reaction progress.
Conjugation Efficiency BCA or Bradford AssayQuantify protein content on the purified NP fraction.

Troubleshooting Guide

Problem: Nanoparticle Aggregation during Activation.

  • Cause: Linker concentration was too low, allowing one linker to bridge two NPs.

  • Fix: Increase Bis-PEG21-PFP excess to 50x or 100x. Dilute the NP concentration during the activation step.

Problem: Low Ligand Conjugation Yield.

  • Cause: Hydrolysis of the distal PFP ester during the purification step (Phase 2).

  • Fix: Perform purification at 4°C. Use rapid spin columns (Zeba) instead of long dialysis. Ensure buffers are pH < 8.0 during the wash (hydrolysis is base-catalyzed).

Problem: Linker not dissolving.

  • Cause: Moisture in DMSO or old reagent.

  • Fix: Use fresh, anhydrous DMSO. Warm slightly (30°C) if necessary, but avoid high heat.

References

  • AxisPharm. Bis-PEG21-PFP ester Product Description and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. Bis-PEG21-PFP ester Compound Summary. Retrieved from [Link]

Sources

preparation of Bis-PEG21-PFP ester stock solutions in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Bis-PEG21-PFP Ester Stock Solutions in Anhydrous Organic Solvents

Introduction & Chemical Rationale

As a Senior Application Scientist, I frequently observe that the most common point of failure in bioconjugation workflows is not the conjugation chemistry itself, but the improper handling of moisture-sensitive crosslinkers prior to the reaction.

Bis-PEG21-PFP ester is a highly versatile, homobifunctional crosslinker. The 21-unit polyethylene glycol (PEG) spacer imparts significant hydrophilicity and biocompatibility, which prevents the aggregation of conjugated biomolecules and enhances their pharmacokinetic profiles [1]. At each terminus, the molecule features a pentafluorophenyl (PFP) ester. While standard N-hydroxysuccinimide (NHS) esters are notoriously prone to rapid hydrolysis in the presence of trace moisture, PFP esters offer superior hydrolytic stability while maintaining exceptional reactivity toward primary amines (e.g., lysine residues on proteins), forming irreversible amide bonds [2].

Despite this enhanced stability, PFP esters remain active esters. Exposure to ambient humidity or aqueous buffers prior to the intended reaction will lead to premature hydrolysis, yielding unreactive PEG-dicarboxylic acids [3]. Therefore, stock solutions must be prepared in high-purity, anhydrous organic solvents—specifically dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)—and handled under inert conditions [4].

Experimental Workflow

Workflow N1 1. Thermal Equilibration (30-60 min at RT) N2 2. Solvent Preparation (Purge Anhydrous DMSO/DMF) N1->N2 N3 3. Dissolution (Gentle Vortexing, Endothermic) N2->N3 N4 4. Aliquoting & Purging (Single-use volumes, N2/Ar flush) N3->N4 N5 5. Cryogenic Storage (-20°C to -80°C with Desiccant) N4->N5

Caption: Standard workflow for preparing moisture-sensitive PEG-PFP ester stock solutions.

Self-Validating Protocol for Stock Solution Preparation

This protocol is designed as a self-validating system; each step includes a mechanistic causality and an observable validation checkpoint to ensure reagent integrity.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial of Bis-PEG21-PFP ester powder from the -20°C freezer. Do not open the vial. Place it in a desiccator at room temperature for 30–60 minutes [5].

  • Causality: PEG derivatives are highly hygroscopic. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the PFP ester groups.

  • Validation Checkpoint: Tactile and visual confirmation. The vial exterior must be completely dry and at ambient temperature before the seal is broken.

Step 2: Solvent Preparation

  • Action: Utilize a fresh, sealed bottle of anhydrous DMSO or DMF (water content ≤ 0.005%). If using a previously opened bottle, extract the solvent using a syringe purged with dry Nitrogen (N₂) or Argon (Ar) gas [6].

  • Causality: DMSO is highly polar and hygroscopic. Repeatedly opening a DMSO bottle exposes it to humidity, which will subsequently degrade the crosslinker [4].

  • Validation Checkpoint: Ensure the solvent bottle was stored over molecular sieves or under an inert gas blanket.

Step 3: Dissolution

  • Action: Calculate the required volume of solvent to achieve a 10 mM to 50 mM stock solution. Add the anhydrous solvent directly to the PEG powder. Vortex gently until the solution is clear.

  • Causality: The dissolution of PEG in organic solvents is an endothermic process [6]. The solution may briefly cool, slowing dissolution. Gentle warming in hands is acceptable, but avoid high-power sonication which can induce localized heating and accelerate degradation.

  • Validation Checkpoint: The solution must be optically clear with no particulate matter or schlieren lines.

Step 4: Aliquoting and Inert Gas Purging

  • Action: Dispense the stock solution into small, single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Gently blow a stream of dry N₂ or Ar gas over the liquid surface in each tube for 5–10 seconds before capping [5].

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. The inert gas blanket displaces oxygen and moisture from the headspace, preserving the PFP ester.

  • Validation Checkpoint: Tubes must be tightly sealed immediately after purging to trap the inert atmosphere.

Step 5: Storage

  • Action: Immediately transfer the aliquots to a sealed box containing fresh desiccant packets and store at -80°C [7].

  • Causality: Cryogenic temperatures significantly reduce the kinetics of any residual hydrolysis, maximizing the shelf life of the dissolved active ester.

Quantitative Data & Specifications

ParameterSpecificationCausality / Rationale
Primary Solvent Anhydrous DMSO or DMFSolubilizes PEG; lacks nucleophiles that would degrade the ester [4].
Max Water Content ≤ 0.005%Prevents premature hydrolytic cleavage of the PFP leaving group.
Stock Concentration 10 mM – 50 mMEnsures sufficient molar excess (typically 10-20x) for downstream bioconjugation [4].
Storage Temp (Powder) -20°CMaintains solid-state stability for up to 3 years [7].
Storage Temp (Solution) -80°CMaximizes shelf life of the dissolved active ester (up to 1 year) [7].
Freeze-Thaw Cycles 0 (Single-use aliquots)Condensation during repeated thawing rapidly degrades the reagent [5].

Quality Control & Protocol Validation

Before committing an expensive therapeutic protein or peptide to the conjugation reaction, it is critical to validate that the Bis-PEG21-PFP ester stock remains active.

Micro-Scale Amine-Reactive Validation: React a 1 µL aliquot of the stock solution with a primary amine-containing fluorophore (e.g., Dansyl cadaverine) in an amine-free buffer (e.g., 0.1 M Phosphate buffer, pH 7.5) [3]. Analyze the reaction via Thin Layer Chromatography (TLC) or LC-MS.

  • Positive Validation: A distinct shift in the retention time/mass of the fluorophore confirms the formation of the PEG-conjugate, validating that the PFP ester is highly active.

  • Negative Validation: If the fluorophore remains unmodified and LC-MS shows a mass corresponding to Bis-PEG21-dicarboxylic acid, the stock has hydrolyzed and must be discarded.

References

  • AxisPharm. "Bis-PEG21-PFP ester". Available at: [Link]

  • McGill University (The Cosa Group). "PEG Aliquots". Available at: [Link]

  • Confluore Biological Technology. "PEG NHS Ester Protocol". Available at:[Link]

Sources

Troubleshooting & Optimization

troubleshooting low conjugation yields with Bis-PEG21-PFP ester

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PFP-OPT-2024 Subject: Troubleshooting Low Conjugation Yields with Bis-PEG21-PFP Ester Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

You are experiencing low yields with Bis-PEG21-PFP ester , a homobifunctional crosslinker containing a long polyethylene glycol (PEG) spacer and two pentafluorophenyl (PFP) active esters.

While PFP esters are often cited as more hydrolytically stable alternatives to N-hydroxysuccinimide (NHS) esters, they possess distinct kinetic profiles that require specific optimization. Low yields in this system are typically caused by a mismatch between buffer pH (affecting amine nucleophilicity) and hydrolysis rates , or by steric/solubility issues inherent to the long PEG21 chain.

This guide moves beyond basic instructions to the mechanistic "why" of your failure mode, providing a self-validating protocol to restore your yields.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

To fix the yield, we must understand the competition occurring in your reaction vessel.

The Reaction Mechanism

The PFP ester reacts with primary amines (Lysine


-amines or N-terminal 

-amines) via nucleophilic acyl substitution .[1] The amine attacks the carbonyl carbon, displacing the pentafluorophenol leaving group.[1]

The Competition:

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Stable Amide Bond.
    
  • Pathway B (Undesired): Water/Hydroxide attacks Carbonyl

    
     Carboxylic Acid (Dead End).
    
Why PFP differs from NHS[2]
  • Hydrolytic Stability: PFP esters are generally more stable in aqueous solution than NHS esters.[2][3][4] This is an advantage, but it can lead to complacency.

  • Reactivity: Because they are more stable, they are often less reactive towards amines than NHS esters. This means the reaction requires a higher pH or longer incubation time to drive Pathway A.

  • The "Bis" Factor: You are using a homobifunctional linker.[5] If the concentration of your target molecule is too low, the linker may react with one protein and then hydrolyze at the other end (capping), or react with two amines on the same protein (intramolecular looping), rather than crosslinking two distinct molecules.

Visualization: Reaction Pathways[1]

PFP_Reaction_Mechanism PFP_Ester Bis-PEG21-PFP Ester Intermediate Tetrahedral Intermediate PFP_Ester->Intermediate Nucleophilic Attack Amine Target Primary Amine (R-NH2) Amine->Intermediate Water Water / OH- Water->Intermediate Competition Conjugate Stable Amide Bond (Conjugate) Intermediate->Conjugate Pathway A (pH 7.5-8.5) Hydrolysis Carboxylic Acid (Dead End) Intermediate->Hydrolysis Pathway B (High pH/Moisture) LeavingGroup Pentafluorophenol (Released) Intermediate->LeavingGroup

Caption: The kinetic competition between aminolysis (conjugation) and hydrolysis. Optimization targets maximizing Pathway A.

Part 2: Troubleshooting Matrix (FAQs)

Use this matrix to diagnose your specific symptom.

SymptomProbable CauseCorrective Action
Yield < 5% Acidic pH PFP esters require a pH of 7.5 – 8.5 . If you used pH 7.0 (standard for NHS), the amine is likely protonated (

) and cannot attack the ester. Increase pH to 8.0.
Cloudy Reaction Solubility Bis-PEG21-PFP is large (~1.3 kDa). While PEG is soluble, the PFP ends are hydrophobic. Dissolve in anhydrous DMSO or DMAc before adding to aqueous buffer.
Zero Activity Hydrolysis The reagent was likely hydrolyzed before use. Did you warm the vial to RT before opening? Moisture condensation destroys PFP esters instantly.
"Capping" only Stoichiometry If you see the linker attached but no crosslinking: You likely used a massive excess of linker. For crosslinking, reduce molar excess to 10-20x .
Precipitation Over-labeling Attaching too many hydrophobic PFP groups (before they react) can crash out a protein. Add the linker in multiple small aliquots rather than one bolus.

Part 3: Optimized Self-Validating Protocol

This protocol is designed for Bis-PEG21-PFP ester conjugation to a protein (e.g., Antibody or BSA). It includes "Checkpoints" to validate the process as you go.

Materials
  • Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (Crucial: pH must be > 7.5).[2]

  • Solvent: Anhydrous DMSO or DMAc (High grade, dry).[6]

  • Desalting Column: Zeba Spin or PD-10 (MWCO 7K or similar).

Step-by-Step Procedure
1. Protein Preparation (The Acceptor)

Ensure your protein is in Buffer A.

  • Critical: If your protein is in Tris or Glycine, you must dialyze or buffer exchange first.[7] These buffers contain amines that will steal the PFP ester.

  • Concentration: Target 2–5 mg/mL. Higher concentration drives the bimolecular reaction rate.

2. Reagent Preparation (The Donor)
  • Equilibration: Remove Bis-PEG21-PFP vial from -20°C storage and let it sit at room temperature for 20 minutes before opening . This prevents condensation.[7][8]

  • Solubilization: Dissolve the PFP ester in anhydrous DMSO to a concentration of 10–25 mM.

    • Checkpoint 1: The solution must be clear. If cloudy, the reagent may be degraded or the solvent wet.

3. Conjugation Reaction
  • Stoichiometry:

    • For labeling (attaching a small molecule): Use 10–50 molar excess.[9]

    • For crosslinking (Protein-Protein): Use 20–50 molar excess of linker to Protein 1, purify, then add Protein 2. (See Note below).

  • Addition: Add the PFP/DMSO solution to the protein.[7][8] Do not exceed 10% v/v DMSO in the final mixture to avoid protein denaturation.

  • Incubation: Incubate at Room Temperature for 1–2 hours or 4°C overnight.

    • Note: PFP reacts slower than NHS.[7][8] Do not stop after 30 mins.

4. Quenching & Purification[2]
  • Quench: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. This kills unreacted PFP esters.[7][8]

  • Purify: Remove excess small molecules using a desalting column or dialysis against your storage buffer.[7][8]

Workflow Visualization

Protocol_Workflow Start Start: Protein in Amine-Free Buffer (pH 8.0) Solubilize Dissolve Bis-PEG21-PFP in Anhydrous DMSO Start->Solubilize Prep Mix Add Linker to Protein (10-50x Molar Excess) Solubilize->Mix <10% DMSO final Incubate Incubate 2 Hours @ RT (Longer than NHS) Mix->Incubate Quench Quench with Tris (pH 8.0) Incubate->Quench Purify Desalting / Dialysis (Remove excess linker) Quench->Purify

Caption: Step-by-step workflow for optimal PFP conjugation efficiency.

Part 4: Technical Deep Dive - Data & Specifications

PFP vs. NHS: The Stability Trade-off[4][5]
FeatureNHS EsterPFP EsterImplication for You
Hydrolysis Half-life (pH 8) ~10-20 mins~40-60 minsPFP gives you more time to mix, but requires longer incubation.
Optimal pH 7.0 – 8.07.5 – 8.5 Shift your buffer pH up by 0.5 units.
Hydrophobicity Low/ModerateHigh PFP esters can cause aggregation; PEG spacers (like PEG21) are essential to mitigate this.
Interference HighModerateBoth are sensitive to primary amines (Tris/Glycine).
Reference Standards
  • BroadPharm PFP Protocol: Highlights the necessity of non-amine buffers and the specific pH range (7-9) for PFP esters [1].

  • BenchChem Stability Guide: Confirms PFP esters are less susceptible to spontaneous hydrolysis than NHS, allowing for more efficient reactions if time is extended [2].

  • Tocris Conjugation Guide: Emphasizes avoiding protonated amines by maintaining basic pH (8.5 recommended for some applications) [3].[10]

References

  • BroadPharm. PEG PFP Ester Reagents Protocol. Retrieved from

  • BenchChem. PFP vs. NHS Esters: A Comparative Guide to Stability. Retrieved from

  • Tocris Bioscience. Conjugation Protocol for Amine Reactive Reagents. Retrieved from

Sources

preventing Bis-PEG21-PFP ester hydrolysis during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Storage & Stability of Bis-PEG21-PFP Ester

Introduction

Bis-PEG21-PFP ester is a high-value, homobifunctional crosslinker used critically in PROTAC® linker synthesis and bioconjugation. Its efficacy relies on the reactivity of the pentafluorophenyl (PFP) ester groups.[1] While PFP esters are generally more stable than N-hydroxysuccinimide (NHS) esters [1], they remain susceptible to hydrolysis.[1][2][3]

The presence of the PEG21 spacer (approx. 1 kDa) introduces a specific challenge: hygroscopicity . The PEG backbone actively attracts atmospheric moisture, drawing water molecules directly to the reactive ester sites. This guide provides the protocols necessary to prevent this degradation mechanism.

Module 1: The Science of Stability (The "Why")

To prevent degradation, one must understand the failure mode. PFP esters are "activated" because the five fluorine atoms withdraw electron density from the carbonyl carbon, making it highly electrophilic.

The Competition:

  • Aminolysis (Desired): A primary amine attacks the carbonyl, displacing pentafluorophenol (PFP-OH) and forming a stable amide bond.

  • Hydrolysis (Undesired): Water acts as the nucleophile, attacking the carbonyl to form a non-reactive carboxylic acid and releasing PFP-OH.[2]

Key Insight: Hydrolysis is autocatalytic in unbuffered systems. As PFP-OH is released, it slightly acidifies the local environment, but if moisture is present, the degradation continues until the reagent is inert.

Figure 1: Mechanistic Pathway of PFP Ester Reactivity

PFP_Reactivity Reagent Bis-PEG21-PFP Ester Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (Target) Amine->Intermediate Water H2O (Contaminant) Water->Intermediate Moisture Exposure Product Stable Conjugate (Amide Bond) Intermediate->Product Desired Path Waste Hydrolyzed Waste (Carboxylic Acid) Intermediate->Waste Degradation Path Leaving PFP-OH (Leaving Group) Intermediate->Leaving

Caption: The kinetic competition between productive conjugation (green) and moisture-induced hydrolysis (red).

Module 2: Storage & Handling SOPs

Strict adherence to these protocols is required to maintain >95% functional integrity.

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C (minimum). -80°C is acceptable but not strictly necessary for PFP esters if moisture is controlled [2].

  • Atmosphere: The vial must be typically sealed under an inert gas (Argon or Nitrogen).

  • Desiccation: Store the vial inside a secondary container (jar or bag) containing active silica gel or molecular sieve packets.

    • Why? Freezers have high humidity. The secondary barrier prevents moisture permeation through the vial cap.

The Thawing Protocol (Critical Failure Point)

The most common cause of hydrolysis occurs before the vial is even opened.

  • Remove the vial from the freezer.

  • Wait 30–45 minutes for the vial to reach room temperature.

  • Wipe the outside of the vial to remove condensation.

  • Only then open the cap.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic PEG powder.

Solubilization Rules
  • Never store in solution. PFP esters hydrolyze in solution over time, even in "dry" solvents [3].

  • Solvent Choice: Use Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

    • Standard: Water content must be < 50 ppm.

    • Avoid: DMSO (unless fresh and anhydrous) as it is extremely hygroscopic.

  • Usage Window: Prepare the solution immediately before use. Discard unused portions.

Module 3: Troubleshooting & FAQs

Q1: The Bis-PEG21-PFP ester looks like a sticky gel/oil instead of a powder. Is it bad?

  • Diagnosis: Likely yes. Bis-PEG21 linkers are often waxy solids or viscous oils due to the PEG chain. However, if it appears unusually "wet" or sticky compared to the fresh lot, it indicates significant water absorption (hygroscopicity).

  • Action: Perform a QC check (see Module 4). Do not use for critical conjugation without verification.

Q2: My conjugation yield is low (<20%). Should I add more PFP ester?

  • Diagnosis: Hydrolysis is the primary suspect.[2] Adding more hydrolyzed reagent will not help.

  • Action:

    • Check the pH of your conjugation buffer. PFP esters are stable at pH 5–7 but hydrolyze rapidly at pH > 8.0 [1].

    • Ensure your buffer contains no primary amines (e.g., Tris, Glycine).[4][5] These will scavenge the PFP ester immediately.

Q3: Can I aliquot the powder to avoid freeze-thaw cycles?

  • Answer: Yes, and this is recommended.[3][6][7]

  • Protocol:

    • In a glove box or dry bag, weigh out single-use aliquots (e.g., 1 mg or 5 mg).

    • Flush each vial with Argon before capping.

    • Seal with Parafilm.

    • Store at -20°C with desiccant.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Conjugation Efficiency Check_Buffer Check Buffer pH & Composition Start->Check_Buffer Is_Tris Contains Tris/Glycine? Check_Buffer->Is_Tris Is_High_pH pH > 8.0? Is_Tris->Is_High_pH No Fail_Amine STOP: Buffer Incompatible. Switch to PBS/HEPES. Is_Tris->Fail_Amine Yes Reagent_Check Check Reagent Appearance Is_High_pH->Reagent_Check No Fail_Hydrolysis STOP: Reagent Hydrolyzed. Discard. Is_High_pH->Fail_Hydrolysis Yes (Rapid Hydrolysis) Is_Wet Sticky/Wet Appearance? Reagent_Check->Is_Wet Solvent_Check Check Solvent Is_Wet->Solvent_Check No Is_Wet->Fail_Hydrolysis Yes Is_Old_DMSO Using Old/Wet DMSO? Solvent_Check->Is_Old_DMSO Fail_Solvent STOP: Solvent Contamination. Use Anhydrous DMF. Is_Old_DMSO->Fail_Solvent Yes Proceed Proceed to QC (NMR/HPLC) Is_Old_DMSO->Proceed No

Caption: Logical workflow for diagnosing conjugation failures related to PFP ester stability.

Module 4: Quality Control (QC) Methods

Before committing valuable protein or drug payload to a reaction, validate the linker.

Method A: 19F NMR (Gold Standard)

PFP esters have a distinct fluorine signature compared to free pentafluorophenol (hydrolysis byproduct) [4].

  • Protocol: Dissolve ~5 mg in anhydrous deuterated solvent (e.g., DMSO-d6).

  • Analysis:

    • Intact Ester: Look for three distinct multiplets corresponding to the ortho, meta, and para fluorines of the ester linkage.

    • Hydrolyzed (PFP-OH): The chemical shifts will move significantly upfield/downfield (depending on solvent) compared to the ester.

  • Acceptance Criteria: Integration of PFP-OH peaks should be < 5% of total fluorine signal.

Method B: Analytical HPLC
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

  • Detection: UV at 214 nm (PEG backbone) or 260 nm (PFP group).

  • Observation: The hydrolyzed product (Bis-PEG21-COOH) is more polar and will elute earlier than the intact hydrophobic PFP ester.

Table 1: Comparative Stability Data

ParameterPFP EsterNHS EsterImplication
Hydrolysis Half-life (pH 7) Hours to DaysMinutes to HoursPFP allows for longer reaction times.
Hydrolysis Half-life (pH 8.5) MinutesSecondsAvoid high pH for PFP storage or reaction.
Moisture Sensitivity HighHighBoth require strict desiccation.[7]
Thermal Stability ModerateLowPFP tolerates brief room temp exposure better.

References

  • National Institutes of Health (NIH). (2024). DART isotope dilution high resolution mass spectrometry and 19F-NMR detection of fluorotelomeric alcohols. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Protein Aggregation During PEGylation with Pentafluorophenyl (PFP) Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protein PEGylation using PFP esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve optimal results in your conjugation experiments.

Troubleshooting Guide: Addressing Common Aggregation Issues

Protein aggregation is a common hurdle during PEGylation, which can significantly impact yield, purity, and the biological activity of the final conjugate.[1][2] This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: My protein precipitates immediately upon adding the PFP-PEG reagent. What is happening and how can I fix it?

Immediate precipitation suggests that the initial reaction conditions are causing rapid, uncontrolled protein aggregation. This is often due to a combination of factors that destabilize the protein.

Causality: The addition of a concentrated organic solvent (used to dissolve the PFP-PEG) can locally denature the protein. Furthermore, a high concentration of the PEG reagent can lead to extensive intermolecular cross-linking, causing the protein to fall out of solution.

Solutions:

  • Optimize Reagent Addition: Instead of a single bolus addition, add the PFP-PEG solution to the protein solution slowly and stepwise while gently stirring.[3][4] This maintains a lower instantaneous concentration of the PEG reagent and organic solvent, allowing for a more controlled reaction.

  • Reduce Protein Concentration: High protein concentrations can increase the chances of intermolecular interactions and aggregation.[1] Try reducing the protein concentration in your reaction mixture. A typical starting range is 0.5–5 mg/mL.[3]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) can slow down the reaction rate. This can favor intramolecular PEGylation over intermolecular cross-linking, which often leads to aggregation.[4][5]

  • Screen Buffer Conditions: The composition of your buffer, including pH and ionic strength, is critical for protein stability. It's advisable to work at a pH that is not close to the protein's isoelectric point (pI) to maintain solubility.[1] Consider screening different buffer systems to find the optimal conditions for your specific protein.

Issue 2: My Size Exclusion Chromatography (SEC) analysis shows a high percentage of high molecular weight (HMW) species, indicating soluble aggregates. How can I reduce these?

The presence of soluble aggregates, or HMW species, is a frequent challenge in PEGylation. This indicates that while the protein hasn't precipitated, intermolecular cross-linking is occurring.

Causality: Bifunctional impurities in the PEG reagent or a high degree of PEGylation can lead to the formation of soluble protein oligomers.

Solutions:

  • Verify PEG Reagent Quality: Ensure you are using a high-quality, monofunctional PEG reagent. Bifunctional impurities can act as cross-linkers, leading to the formation of dimers and larger aggregates.[1][4]

  • Optimize PEG-to-Protein Molar Ratio: A high molar excess of the PEG reagent can result in multiple PEG chains attaching to a single protein (multi-PEGylation), which can increase the likelihood of aggregation.[1][4] It is recommended to perform small-scale experiments to test a range of molar ratios (e.g., 2:1 to 10:1 PFP ester to free amine) to find the optimal balance between PEGylation efficiency and minimal aggregation.[3]

  • Control the pH: The reactivity of primary amines is pH-dependent. While a higher pH increases the nucleophilicity of the amine groups, it also increases the rate of hydrolysis of the PFP ester.[6] An optimal pH range for PFP ester reactions is typically between 7.2 and 8.5.[3][7] Experimenting within this range can help you find a sweet spot that favors controlled PEGylation.

Issue 3: My PEGylated protein shows reduced biological activity. Is this related to aggregation?

A loss of biological activity can be a direct consequence of aggregation, or it can be due to PEGylation at or near the protein's active site.

Causality: Aggregation can obscure the active site or alter the protein's conformation, leading to a loss of function. Additionally, the random attachment of PEG chains to lysine residues can block the active site.[2][8]

Solutions:

  • Characterize the Aggregate Population: Use techniques like SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering) to better understand the nature and size of the aggregates.

  • Site-Specific PEGylation: If random PEGylation is the issue, consider site-specific conjugation strategies. For example, if your protein has a free cysteine residue, you can use a thiol-reactive PEG reagent for more controlled attachment.[4]

  • Active Site Protection: In some cases, the active site can be protected by performing the PEGylation reaction in the presence of a substrate or a competitive inhibitor.[8] This can sterically hinder the PEG reagent from attaching to residues within the active site.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about PEGylation with PFP esters.

Q1: What are the main advantages of using PFP esters over N-hydroxysuccinimide (NHS) esters for PEGylation?

PFP esters offer several key advantages over the more traditional NHS esters:

  • Higher Hydrolytic Stability: PFP esters are significantly more resistant to hydrolysis in aqueous solutions compared to NHS esters.[3][5][9] This enhanced stability provides a wider experimental window for reaction optimization and can lead to higher conjugation yields, especially in multi-step procedures.[7][9]

  • Increased Reactivity: The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the PFP ester a highly reactive group for acylation of primary and secondary amines.[7][9]

  • Improved Efficiency: Due to their lower susceptibility to hydrolysis, PFP esters can result in more efficient reactions.[5][10]

ParameterPFP EsterNHS Ester
Hydrolytic Stability High[9]Low[9]
Reactivity with Amines High[9]High[9]
Optimal Reaction pH 7.2 - 8.5[7][9]7.0 - 8.5[9]
Q2: How should I prepare and handle my PFP-PEG reagents?

Proper handling and storage of PFP-PEG reagents are crucial for successful conjugation.

  • Storage: PFP-PEG reagents are moisture-sensitive and should be stored at -20°C with a desiccant.[5][6][10] Before opening, it is important to allow the vial to equilibrate to room temperature to avoid moisture condensation.[5][10][11]

  • Dissolving the Reagent: PFP-PEG esters should be dissolved in a minimal amount of a dry, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][10][11]

  • Avoid Stock Solutions: Do not prepare stock solutions of the PFP-PEG reagent for long-term storage, as the PFP moiety can readily hydrolyze, rendering it non-reactive.[5][10][11] Discard any unused reconstituted reagent.[5][10][11]

Q3: Which buffers are compatible with PFP ester PEGylation?

The choice of buffer is critical to avoid competing reactions.

  • Recommended Buffers: Phosphate, carbonate/bicarbonate, HEPES, and borate buffers are commonly used for PFP ester crosslinking reactions.[6] A frequently used buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[5][11]

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris or glycine, as these will compete with your protein for reaction with the PFP ester, thereby quenching the desired reaction.[5][6][10][11] If your protein is in an incompatible buffer, it is necessary to perform a buffer exchange via dialysis or desalting before starting the PEGylation reaction.[5][10][11]

Q4: How can I monitor the progress of my PEGylation reaction?

Monitoring the reaction is essential to determine the optimal reaction time and to characterize the final product.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and effective way to visualize the increase in molecular weight of the protein as PEG chains are attached.[3]

  • HPLC or LC-MS: High-performance liquid chromatography and liquid chromatography-mass spectrometry can be used to check for a shift in molecular weight and to assess the heterogeneity of the PEGylated product.[3][12] Mass spectrometry is a powerful tool for characterizing PEGylated proteins, providing information on the degree of PEGylation and the site of attachment.[13][14][15]

Q5: How do I stop the PEGylation reaction and purify my conjugate?

Once the desired degree of PEGylation is achieved, the reaction needs to be stopped and the product purified.

  • Quenching: The reaction can be quenched by adding a buffer containing primary amines, such as Tris, to consume any unreacted PFP-PEG reagent.[3][6]

  • Purification: Unreacted PEG reagent and reaction byproducts can be removed using size-based separation techniques.

    • Desalting Columns/Size Exclusion Chromatography (SEC): Effective for removing smaller, unreacted PEG linkers.[3][5]

    • Dialysis: Useful for buffer exchange and removing small molecule byproducts.[3][5]

Experimental Protocols & Visualizations

General Protocol for Protein PEGylation with PFP Esters

This protocol provides a general workflow. Optimal conditions, particularly the molar ratio of PFP-PEG to protein, should be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PFP-PEG reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 0.5-5 mg/mL.[3]

  • Prepare the PFP-PEG Solution: Immediately before use, dissolve the PFP-PEG reagent in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.[3]

  • Initiate the Reaction: Slowly add the desired molar excess of the PFP-PEG solution to the protein solution while gently stirring.[3]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[3] The optimal time may vary depending on the protein and desired degree of PEGylation.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[3][6]

  • Purify the Conjugate: Remove unreacted PEG reagent and byproducts by size exclusion chromatography or dialysis.[3][5]

  • Characterize the Conjugate: Analyze the purified PEGylated protein using SDS-PAGE and/or LC-MS to determine the degree of PEGylation.[3][12]

Visualizing the PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) Reaction Initiate Reaction (Slow addition of PEG) Protein_Prep->Reaction PEG_Prep Prepare PFP-PEG Solution (Anhydrous DMSO/DMF) PEG_Prep->Reaction Incubation Incubate (1-4h RT or O/N 4°C) Reaction->Incubation Quench Quench Reaction (Tris buffer) Incubation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Analysis Characterize (SDS-PAGE, LC-MS) Purification->Analysis

Caption: A typical workflow for protein PEGylation with PFP esters.

PFP Ester Reaction Mechanism

PFP_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction (pH 7.2-8.5) cluster_products Products PFP_PEG PFP-PEG Ester Nucleophilic_Attack Nucleophilic Attack PFP_PEG->Nucleophilic_Attack Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Nucleophilic_Attack PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Nucleophilic_Attack->PEG_Protein PFP_Leaving_Group Pentafluorophenol Nucleophilic_Attack->PFP_Leaving_Group

Sources

Technical Support Center: Improving Water Solubility of Bis-PEG21-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Bis-PEG21-PFP ester. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this versatile crosslinker. Here, we address common challenges and provide field-proven protocols and troubleshooting guides to ensure the success of your conjugation experiments.

The Bis-PEG21-PFP ester is a powerful tool in bioconjugation. It features a long, hydrophilic polyethylene glycol (PEG) spacer (21 units) designed to enhance the solubility, stability, and pharmacokinetic profile of the final conjugate.[1][2][3] However, this hydrophilic chain is flanked by two highly reactive, but hydrophobic, pentafluorophenyl (PFP) ester groups.[4] This dual chemical nature—hydrophilic spacer and hydrophobic reactive ends—is the primary reason researchers must employ a specific dissolution strategy. This guide will walk you through the science and methodology required for optimal handling.

Core Principles: Understanding the Solubility Challenge
Q1: Why won't my Bis-PEG21-PFP ester dissolve directly in an aqueous buffer?

This is the most common and entirely expected observation. The inability to dissolve directly in water stems from the molecular structure:

  • Hydrophilic Engine: The long PEG21 chain is designed to impart significant water solubility to the final conjugated molecule (e.g., a PEGylated protein).[1][5]

  • Hydrophobic Anchors: The two terminal pentafluorophenyl (PFP) ester groups are inherently hydrophobic.[4] Their role is to be highly reactive toward primary amines, not to be water-soluble.[6][7]

Therefore, the overall solubility of the unconjugated reagent in a purely aqueous environment is limited. The molecule requires an initial "solubilization bridge" using a water-miscible organic solvent to overcome the energy barrier created by the hydrophobic PFP esters. This "organic-first" approach is standard practice for this class of reagents.[8][9][10]

Experimental Workflow: The "Organic-First" Dissolution Protocol

This protocol details the validated, step-by-step method for preparing a Bis-PEG21-PFP ester solution for a typical bioconjugation reaction. The central principle is to first dissolve the reagent in a small volume of an anhydrous organic solvent before introducing it to your aqueous reaction mixture.

Protocol 1: Standard Dissolution for Bioconjugation
  • Reagent Acclimation: Before opening, allow the vial of Bis-PEG21-PFP ester to equilibrate to room temperature for at least 20 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause premature hydrolysis.[6][11][12]

  • Stock Solution Preparation:

    • Weigh the required amount of Bis-PEG21-PFP ester in a low-humidity environment.

    • Add anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution, typically between 10-100 mM.[11][13]

    • Causality: Using an anhydrous grade of solvent is essential. PFP esters are sensitive to moisture and will hydrolyze, rendering them inactive.[6][14] This hydrolysis is the primary degradation pathway and a common cause of failed conjugations.[11] Therefore, solutions must always be prepared immediately before use.[6][10][12]

  • Addition to Aqueous Buffer:

    • Begin stirring your aqueous reaction buffer (e.g., PBS, pH 7.2-8.0) containing your amine-bearing molecule (protein, peptide, etc.).

    • Slowly add the required volume of the organic stock solution dropwise to the vortex of the stirring buffer.

    • Causality: Vigorous stirring is crucial to ensure rapid dispersion. Adding the stock solution too quickly or to an unstirred solution can cause localized high concentrations of the reagent, leading to precipitation.[13]

  • Managing Final Co-solvent Concentration:

    • Ensure the final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture is kept below 10% (v/v).[8][15]

    • Causality: While many proteins and biomolecules can tolerate this level of co-solvent, higher concentrations can lead to denaturation or aggregation.[15][16] Always verify the tolerance of your specific biomolecule to the chosen co-solvent.

G cluster_prep Step 1: Reagent Prep cluster_dissolve Step 2: Dissolution cluster_react Step 3: Reaction PFP_Vial Bis-PEG21-PFP Ester (Stored at -20°C) Warm_Vial Equilibrate Vial to Room Temp PFP_Vial->Warm_Vial Prevents Condensation Stock Prepare 10-100 mM Stock Solution Warm_Vial->Stock Solvent Anhydrous DMSO or DMF Solvent->Stock Use Immediately! No Storage Reaction Final Reaction Mixture (<10% Co-solvent) Stock->Reaction Add Dropwise to Vortex Buffer Stirring Aqueous Buffer (pH 7.2-8.0) + Biomolecule Buffer->Reaction

Caption: Workflow for dissolving Bis-PEG21-PFP ester.
Troubleshooting Guide
Q2: I see cloudiness or precipitation when adding the PFP ester stock to my buffer. What can I do?

This issue, known as "crashing out," occurs when the reagent's solubility limit is exceeded during the transition from an organic to an aqueous environment.

  • Possible Cause 1: Final Concentration is Too High. The desired final concentration of the Bis-PEG21-PFP ester may be too high for the chosen buffer and co-solvent conditions.

    • Solution: Reduce the target final concentration of the PEG reagent in your reaction.

  • Possible Cause 2: Insufficient Mixing. The organic stock is not dispersing quickly enough upon addition.

    • Solution: Increase the stir rate of your aqueous buffer. Add the stock solution much more slowly, allowing each drop to fully disperse before adding the next.

  • Possible Cause 3: High Salt Concentration in Buffer. High salt concentrations can decrease the solubility of PEGylated molecules.[8]

    • Solution: If possible, reduce the salt concentration of your buffer (e.g., from 150 mM NaCl to 50 mM NaCl), ensuring it remains compatible with your biomolecule.

  • Possible Cause 4: Co-solvent Percentage is Too Low. For particularly high concentrations, a slightly higher co-solvent percentage may be needed.

    • Solution: Consider increasing the final co-solvent percentage to 15% or even 20%, but only if your biomolecule is known to be stable under these conditions.[17]

Q3: My conjugation yield is low. Is this related to solubility?

Yes, poor solubility is a direct cause of low reaction efficiency. If the reagent precipitates, it is no longer available to react with your target molecule. However, an equally common culprit is hydrolysis .

  • Impact of Hydrolysis: The PFP ester is highly susceptible to hydrolysis in aqueous solutions, a competing reaction that cleaves the ester and renders it inert.[6][11] The rate of hydrolysis increases significantly with pH.[6][14]

  • Troubleshooting Steps:

    • Confirm Solvent Quality: Were your DMSO or DMF truly anhydrous? Using an older bottle that has been opened many times can introduce sufficient moisture to compromise the experiment.

    • Timing is Everything: Was the stock solution prepared and used immediately? Even in anhydrous DMSO, PFP esters should not be stored in solution.[6][10][12]

    • Check Reaction pH: While the reaction with amines is most efficient at pH 7.5-8.5, this is a trade-off with the hydrolysis rate.[16] If yields are low, consider running the reaction at a slightly lower pH (e.g., 7.2-7.5) for a longer period.

G cluster_sol Solubility Issues cluster_hyd Hydrolysis Issues Start Low Conjugation Yield Observed Solubility Is Reagent Fully Dissolved? Start->Solubility Hydrolysis Was Reagent Hydrolyzed? Solubility->Hydrolysis No (Precipitate Seen) Solubility->Hydrolysis Yes Sol_1 Reduce Reactant Concentration Solubility->Sol_1 No Sol_2 Increase Mixing Speed Solubility->Sol_2 No Sol_3 Optimize Buffer (Lower Salt)[8] Solubility->Sol_3 No Hyd_1 Use Fresh Anhydrous Solvent[6][14] Hydrolysis->Hyd_1 Maybe Hyd_2 Prepare Solution Immediately Before Use[10] Hydrolysis->Hyd_2 Maybe Hyd_3 Optimize pH vs. Reaction Time[6] Hydrolysis->Hyd_3 Maybe Outcome Improved Yield Sol_1->Outcome Sol_2->Outcome Sol_3->Outcome Hyd_1->Outcome Hyd_2->Outcome Hyd_3->Outcome

Sources

Technical Support Center: Bis-PEG21-PFP Ester Solubility & Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting precipitation of Bis-PEG21-PFP ester in aqueous buffers. Audience: Researchers, Formulation Scientists, and Bioconjugation Specialists.

Core Analysis: Why is my reagent precipitating?

The precipitation of Bis-PEG21-PFP ester (Bis-dPEG®21-PFP ester) in aqueous buffers is a thermodynamic inevitability if the dissolution protocol is not strictly controlled. While the PEG21 spacer is hydrophilic, the molecule is amphiphilic with a "dumb-bell" architecture.

The "Hydrophobic Dumbbell" Effect
  • The Spacer (PEG21): A hydrophilic poly(ethylene glycol) chain (~1 kDa). It wants to be in water.

  • The Caps (Bis-PFP): Two Pentafluorophenyl (PFP) ester groups.[1] These are fluorinated aromatic rings.[2] They are lipophilic and highly hydrophobic.

The Conflict: When you add this reagent directly to an aqueous buffer, or if the organic co-solvent concentration is too low, the hydrophobic PFP ends aggregate to minimize their exposure to water. This results in the formation of micelles or amorphous aggregates , visible as immediate cloudiness or precipitation.

Key Distinction: Unlike NHS esters, PFP esters are more stable to hydrolysis but significantly less soluble in water. The "cloudiness" is often not hydrolyzed waste, but active reagent that has crashed out of solution, rendering it unreactive toward your protein.

Troubleshooting Guide: The Solubility-Reactivity Matrix

Use this decision matrix to diagnose the specific cause of precipitation in your workflow.

SymptomProbable CauseTechnical ExplanationCorrective Action
Cloudy immediately upon addition "Shock" Precipitation Adding organic stock too quickly creates local high concentrations where water acts as an anti-solvent.Use the Drop-Wise Method. Inject the reagent into the vortex of a rapidly stirring protein solution.
Cloudy after 10-15 mins Hydrolytic Aggregation PFP esters eventually hydrolyze to pentafluorophenol (insoluble) and carboxylic acids.Check pH. pH > 8.5 accelerates hydrolysis.[3] Lower pH to 7.2–7.5.
Reagent won't dissolve in DMSO Moisture Contamination Water in "anhydrous" DMSO has triggered hydrolysis in the stock vial.Use Fresh Solvent. DMSO is hygroscopic. Use single-use ampoules of anhydrous DMSO/DMF.
Low Conjugation Yield Phase Separation The reagent precipitated before reacting with the amine.Increase Co-solvent. Ensure final reaction mixture is 5–10% DMSO/DMF (v/v).
Strategic Protocol: The "Drop-Wise" Conjugation Method

This protocol is designed to maintain the Bis-PEG21-PFP ester in a "metastable" soluble state long enough for the amine-reactive conjugation to occur.

Prerequisites:

  • Solvent: Anhydrous DMSO or DMF (Dry over 3Å molecular sieves if unsure).

  • Buffer: PBS or HEPES, pH 7.2–8.0. NO primary amines (Tris, Glycine).[4]

  • Protein Conc: 1–5 mg/mL (Higher concentration improves reaction kinetics vs. hydrolysis).

Step-by-Step Workflow
  • Calculate & Weigh: Calculate the molar excess (typically 10x–20x for homobifunctional crosslinkers). Equilibrate the reagent vial to room temperature before opening to prevent condensation.

  • The Organic Stock: Dissolve the Bis-PEG21-PFP ester in anhydrous DMSO to a concentration of 10–50 mM .

    • Critical: Do not attempt to dissolve directly in buffer.

  • The Vortex Addition:

    • Place your protein solution (in buffer) on a magnetic stirrer.

    • While stirring rapidly (creating a vortex), add the DMSO stock drop-wise .

    • Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume (most proteins tolerate up to 10%).

  • Incubation: Incubate at Room Temperature for 30–60 minutes or 4°C for 2–4 hours.

  • Purification: Remove excess reagent and the pentafluorophenol byproduct via Desalting Column (Sephadex G-25) or Dialysis.[5]

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between Solubility , Conjugation (Success), and Hydrolysis (Failure).

ReactionLandscape Reagent Bis-PEG21-PFP (Solid) DMSO_Stock DMSO Stock (Soluble) Reagent->DMSO_Stock Dissolve (Anhydrous) Aqueous_Mix Aqueous Reaction Mix (Metastable) DMSO_Stock->Aqueous_Mix Drop-wise Addition (<10% v/v) Precipitate Precipitate (Aggregated Reagent) Aqueous_Mix->Precipitate Fast Addition or High Conc. Product Conjugated Protein (Success) Aqueous_Mix->Product Amine Reaction (k_conj) Waste Hydrolyzed Waste (Carboxylic Acid + PFP-OH) Aqueous_Mix->Waste Hydrolysis (k_hyd) Precipitate->Waste Slow Hydrolysis

Caption: Kinetic competition in PFP ester conjugation. Success depends on


 outpacing both aggregation and hydrolysis (

).
Frequently Asked Questions (FAQs)

Q: Can I filter the solution if it turns cloudy? A: Stop. If you filter the cloudy solution immediately, you are likely removing the active crosslinker (the precipitate), leaving you with unreacted protein. If cloudiness occurs, add more DMSO (up to 15% if protein tolerates) or dilute the reaction to lower the concentration of the hydrophobic reagent.

Q: Why use PFP esters if they precipitate? Why not NHS? A: PFP esters are chosen for their hydrolytic stability . At pH 7, the half-life of an NHS ester is minutes; a PFP ester can persist for hours. This is crucial for reacting with dilute proteins or sterically hindered amines. The trade-off is the lower aqueous solubility.

Q: How do I remove the PFP leaving group? A: The leaving group is pentafluorophenol. It is a small organic molecule. It will be efficiently removed during the standard size-exclusion chromatography (desalting) or dialysis step used to remove the excess crosslinker.[6][7]

Q: My protein is sensitive to DMSO. What alternatives exist? A: You can use DMAc (Dimethylacetamide) or DMF (Dimethylformamide) . Both are water-miscible.[8] However, ensure they are fresh and amine-free (DMF degrades to dimethylamine over time, which will kill your reaction).

References
  • BenchChem Technical Support. (2025).[1][2][3][9][10] Optimizing PFP Ester Conjugation Reactions: A Technical Support Guide.Link

  • BroadPharm. (2022).[6] PEG PFP Ester Reagents: Protocols and Solubility.Link[6]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference for PFP/NHS Chemistry).

  • Sigma-Aldrich. (n.d.). Bis-dPEG®5-PFP ester Product Information & Solubility.Link

  • ResearchGate Discussion. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters.Link

Sources

Technical Support: Purification Strategies for PFP-Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentafluorophenyl (PFP) esters are superior to NHS esters regarding hydrolytic stability and reactivity in amine couplings.[1][2] However, the byproduct of their formation and reaction—pentafluorophenol (PFP-OH) —presents a unique purification challenge. PFP-OH is acidic (


), volatile, and UV-active, often co-eluting with products during chromatography or interfering with downstream biological assays.

This guide provides three validated workflows for PFP-OH removal, selected based on the physicochemical properties of your specific product.

Decision Matrix: Selecting Your Purification Workflow

Before initiating a workup, determine the sensitivity of your product using the logic flow below.

PFP_Removal_Decision_Tree Start Start: Reaction Complete (Contains Product + PFP-OH) Is_Prod_Water_Sol Is the Product Water Soluble? Start->Is_Prod_Water_Sol Is_Prod_Acidic Is the Product Acid-Sensitive or Acidic? Is_Prod_Base_Sens Is the Product Base-Sensitive (Hydrolysis Risk)? Is_Prod_Acidic->Is_Prod_Base_Sens No Method_C Method C: Chromatography (Specialized Gradient) Is_Prod_Acidic->Method_C Yes Is_Prod_Water_Sol->Is_Prod_Acidic No (Lipophilic) Method_B Method B: Scavenger Resin (Polymer-Supported Amine) Is_Prod_Water_Sol->Method_B Yes (Hydrophilic) Method_A Method A: Rapid LLE (Cold NaHCO3 Wash) Is_Prod_Base_Sens->Method_A No (Stable Ester) Is_Prod_Base_Sens->Method_B Yes (Labile Ester)

Figure 1: Decision tree for selecting the optimal PFP-OH removal strategy based on product solubility and stability.

Module A: Liquid-Liquid Extraction (The "Fast Wash")

Best for: Stable, lipophilic PFP esters. Mechanism: Exploits the acidity of PFP-OH (


 5.5). A mild base converts PFP-OH to its water-soluble phenolate anion (

), partitioning it into the aqueous phase.
Critical Parameters
ParameterSpecificationRationale
Base Choice 5%

(aq)
pH ~8.5 is sufficient to deprotonate PFP-OH (

5.5) without rapidly hydrolyzing the PFP ester.[3]
Temperature 0°C - 4°C (Ice Bath)Cold temperatures significantly retard the rate of ester hydrolysis during the wash.
Contact Time < 2 minutesMinimize exposure of the active ester to the aqueous base.
Protocol
  • Dilute: Dilute the reaction mixture with an organic solvent (DCM or EtOAc). DCM is preferred for PFP esters due to higher solubility.

  • Cool: Chill the organic phase to 0°C.

  • Wash 1 (Basic): Add cold 5%

    
     (1:1 v/v). Shake vigorously for 30 seconds . Separate layers immediately.
    
    • Note: The aqueous layer should turn slightly yellow (phenolate anion).

  • Wash 2 (Basic): Repeat

    
     wash.
    
  • Wash 3 (Neutral/Acidic): Wash with 0.1 M HCl or Brine to remove residual base and neutralize the organic phase.

  • Dry: Dry over

    
     and concentrate in vacuo.
    
Module B: Solid-Phase Scavenging (The "Safe" Method)

Best for: Hydrolytically unstable esters, water-soluble products, or high-throughput synthesis. Mechanism: A polymer-supported amine (nucleophile/base) captures PFP-OH. The byproduct remains bound to the solid bead, which is removed via filtration.

Scavenging_Mechanism Resin Resin-N(R)2 (Basic Polymer) Complex Resin-NH(R)2(+) ... (-)O-C6F5 (Ionic Salt on Solid Support) Resin->Complex Capture PFP H-O-C6F5 (Solution) PFP->Complex Proton Transfer

Figure 2: Mechanism of PFP-OH capture by tertiary amine scavenger resins.

Recommended Resins
  • Amberlyst A-21: Weak base (tertiary amine). Economical.

  • Trisamine Resin: High loading, effectively scavenges acidic phenols.

  • Carbonate Resin: Polymer-supported carbonate. Forms

    
     and PFP-salt.
    
Protocol
  • Calculate: Use 3–4 equivalents of resin relative to the theoretical amount of PFP-OH.

  • Add: Add dry resin directly to the reaction mixture (DCM, DMF, or THF).

  • Agitate: Shake or stir gently at room temperature for 1–2 hours.

    • Warning: Do not use magnetic stir bars with fragile resins; they grind the beads. Use an orbital shaker.

  • Filter: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

Module C: Chromatographic Purification

Best for: High-purity requirements (>98%) where LLE or scavenging is insufficient. Challenge: PFP-OH absorbs strongly in the UV region (254 nm), often masking the product or creating large "ghost" peaks.

Troubleshooting Chromatography
IssueSolution
Co-elution PFP-OH is polar/acidic. Add 1% Acetic Acid to the mobile phase to keep PFP-OH protonated (less polar, moves faster) or use a basic modifier (if product allows) to retain it.
Visualization PFP-OH stains poorly with some universal stains. Use

(Ferric Chloride) stain; phenols turn purple/blue.
Tailing PFP-OH "streaks" on silica. Use a gradient starting with 100% DCM to elute the non-polar PFP ester first, leaving PFP-OH behind.
Frequently Asked Questions (FAQ)

Q: My PFP ester hydrolyzed during the NaHCO3 wash. What went wrong? A: You likely exceeded the contact time or the temperature was too high. PFP esters are more stable than NHS esters, but they will hydrolyze at pH > 8 over time [1, 3]. Switch to Module B (Scavenging) using a non-aqueous resin (e.g., Amberlyst A-21) to avoid water entirely.

Q: I see a white solid forming during evaporation. Is this my product? A: It might be sublimed PFP-OH. Pentafluorophenol is volatile and sublimes under high vacuum. If your product is an oil, the white solid on the condenser is likely PFP-OH.

  • Fix: Use a scavenger resin before evaporation to prevent this.

Q: Can I use NaOH instead of NaHCO3? A: No. Strong bases (pH > 12) will instantly hydrolyze the active ester. Always use weak bases like bicarbonate or carbonate.

Q: Why does my reaction mixture smell acrid even after workup? A: PFP-OH has a distinct, pungent odor detectable at ppm levels. Even trace amounts remain smelly. A final wash with a basic buffer or extended time on high vacuum (if the product is not volatile) can help.

References
  • BenchChem. "Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters." BenchChem Technical Guides, 2025. Link

  • BroadPharm. "PEG PFP Ester Reagents: Handling and Protocols." BroadPharm Product Support, 2022. Link

  • Precise PEG. "Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule." Precise PEG Protocols. Link

  • Royal Society of Chemistry. "Direct electrochemical synthesis of pentafluorophenyl esters." Organic & Biomolecular Chemistry, 2025.[4] Link

  • Amerigo Scientific. "Scavenger Resins: Mechanisms and Applications." Amerigo Scientific Technical Notes. Link

Sources

Validation & Comparative

LC-MS characterization of Bis-PEG21-PFP ester conjugates

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS Characterization of Bis-PEG21-PFP Ester Conjugates: A Comparative Guide

As biotherapeutics and antibody-drug conjugates (ADCs) grow in complexity, the demand for precise, reproducible bioconjugation chemistries has never been higher. Homobifunctional crosslinkers, such as Bis-PEG21-PFP (pentafluorophenyl) ester, represent a significant leap forward in linker technology. Unlike traditional polymeric PEGs that suffer from inherent dispersity, Bis-PEG21 is a discrete PEG (dPEG®) synthesized as a single molecule with an exact molecular weight[1].

When combined with the pentafluorophenyl (PFP) active ester, this reagent offers a highly stable, amine-reactive crosslinking system. However, to fully leverage these advantages, researchers must employ robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflows to characterize conjugation efficiency, identify crosslinking sites, and quantify structural heterogeneity. This guide objectively compares PFP esters against standard alternatives and provides a self-validating LC-MS methodology for characterizing Bis-PEG21-PFP conjugates.

Mechanistic Comparison: PFP vs. NHS vs. TFP Esters

The success of any amine-based bioconjugation relies on a kinetic race between two competing pathways: aminolysis (the desired formation of a stable amide bond with a lysine residue) and hydrolysis (the degradation of the active ester by water into an inactive carboxylic acid)[2].

Historically, N-hydroxysuccinimide (NHS) esters have been the industry standard. However, NHS esters are highly susceptible to spontaneous hydrolysis in aqueous buffers, particularly at the elevated pH levels (7.5–8.5) required to deprotonate primary amines for efficient nucleophilic attack[3]. At pH 8.6, the half-life of an NHS ester drops to a mere 10 minutes[3].

PFP esters solve this kinetic bottleneck. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, maintaining excellent reactivity toward amines. Simultaneously, the steric bulk and hydrophobicity of the five fluorine atoms shield the ester bond from water, granting PFP esters approximately a 6-fold increase in hydrolytic stability compared to NHS esters[3]. This extended half-life provides a wider reaction window, ensuring the crosslinker remains active long enough to achieve high-yield conjugation, even at lower reagent equivalents.

Quantitative Performance Comparison

The following table synthesizes the kinetic and practical differences between common active esters used in PEGylation workflows:

Ester Leaving GroupHydrolytic Half-Life (pH 7.0)Hydrolytic Half-Life (pH 8.5)Relative Aminolysis ReactivityTypical Conjugation YieldLC-MS Spectral Clarity
NHS Ester 4–5 hours[3]< 10 minutes[3]HighestModerate (Requires excess)High background (hydrolyzed linker)
TFP Ester > 12 hours~ 2 hoursHighHighClean
PFP Ester > 24 hours [3]~ 1 hour High Highest Exceptionally Clean

Note: Tetrafluorophenyl (TFP) esters offer an intermediate stability profile but are less commonly available in long discrete PEG formats than PFP or NHS esters.

ReactionKinetics PFP Bis-PEG21-PFP Ester (Active Crosslinker) Conjugate PEGylated Protein (Stable Amide Bond) PFP->Conjugate Aminolysis (Fast) Hydrolyzed Hydrolyzed PEG (Inactive Acid) PFP->Hydrolyzed Hydrolysis (Slow for PFP) Amine Protein Lysine (R-NH2, pH 7.5-8.5) Amine->Conjugate Water Aqueous Buffer (H2O) Water->Hydrolyzed

Fig 1: Competing pathways of Bis-PEG21-PFP ester in aqueous bioconjugation environments.

LC-MS Analytical Strategy for Discrete PEGs

Characterizing PEGylated proteins via mass spectrometry has traditionally been a nightmare due to the polydispersity of polymeric PEG, which creates a convoluted mass envelope of overlapping charge states[4]. Because Bis-PEG21 is a discrete molecule, it yields a single, exact mass addition per conjugation event (Mass shift = Mass of Bis-PEG21 core + 2x Amide linkages - 2x PFP leaving groups).

To fully characterize the conjugate, a two-tiered LC-MS approach is required:

  • Intact Mass Analysis (ESI-TOF MS): Determines the average degree of conjugation (Drug-to-Antibody Ratio, or DAR, if crosslinking to a payload) and confirms the absence of high-molecular-weight aggregates[1].

  • Peptide Mapping (LC-MS/MS): Identifies the specific lysine residues involved in the crosslink. Utilizing in-source Collision-Induced Dissociation (CID) can generate PEG-specific reporter ions, allowing for highly selective identification of PEGylated peptides out of a complex digest mixture[5].

LCMSWorkflow Prep 1. Sample Preparation (Desalting & Quenching) Intact 2A. Intact Mass Analysis (ESI-TOF MS) Prep->Intact Digest 2B. Proteolytic Digestion (Trypsin/GluC) Prep->Digest Deconv 3A. Charge Deconvolution (MaxEnt1 / ProMass) Intact->Deconv Map 3B. LC-MS/MS Peptide Mapping (In-Source CID / HCD) Digest->Map Result 4. Conjugation Efficiency & Site-Specific Mapping Deconv->Result Map->Result

Fig 2: Two-tiered LC-MS analytical workflow for characterizing discrete PEGylated bioconjugates.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: for example, the use of anhydrous DMSO prevents premature hydrolysis of the PFP ester, and the specific quenching step ensures that no artifactual crosslinking occurs during the LC-MS ionization process.

Protocol A: Bioconjugation with Bis-PEG21-PFP Ester

Causality Focus: Maximizing aminolysis while suppressing hydrolysis.

  • Buffer Exchange: Exchange the target protein into an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.8)[6]. Why: Buffers containing primary amines (Tris, Glycine) will competitively react with the PFP ester, destroying your yield[2].

  • Reagent Reconstitution: Immediately before use, dissolve the Bis-PEG21-PFP ester in anhydrous DMSO or DMF to a concentration of 10 mM[6]. Why: PFP esters are moisture-sensitive. Storing reconstituted stock solutions leads to gradual hydrolysis[2].

  • Conjugation Reaction: Add the Bis-PEG21-PFP ester to the protein solution at a 5- to 10-fold molar excess (depending on desired crosslinking density). Incubate at room temperature for 2 hours under gentle agitation[6].

  • Quenching (Self-Validation Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes[2]. Why: Tris acts as a scavenger, consuming any unreacted PFP esters. If you skip this step, unreacted PFP esters can covalently crosslink peptides during the LC-MS sample preparation, creating false-positive conjugation data.

  • Purification: Remove the quenched PEG-Tris byproducts and pentafluorophenol leaving groups using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated in LC-MS grade water or 0.1% Formic Acid[6].

Protocol B: Intact LC-MS Characterization

Causality Focus: Achieving clear charge-state envelopes for deconvolution.

  • Chromatography: Inject 1-2 µg of the purified conjugate onto a wide-pore (300 Å) C4 or C8 reversed-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the ESI-TOF MS in positive ion mode. Expert Tip: If the PEGylated protein exhibits poor ionization or complex adduction, consider the post-column addition of a volatile amine like diethylmethylamine (DEMA). DEMA preferentially adducts to the PEG chain, reducing the overall charge state and preventing convolution among differently charged ions, which drastically improves mass accuracy (<0.01% error)[4].

  • Data Deconvolution: Process the raw multi-charged spectra using deconvolution software (e.g., ProMass HR or MaxEnt1) to obtain the zero-charge mass[1]. Calculate the mass shift to determine the exact number of Bis-PEG21 crosslinks per protein.

Protocol C: LC-MS/MS Peptide Mapping

Causality Focus: Pinpointing the exact lysine residues modified by the crosslinker.

  • Denaturation & Digestion: Denature the conjugate with 6M Guanidine-HCl, reduce disulfide bonds with DTT, and alkylate with Iodoacetamide. Dilute the sample to <1M Guanidine and digest overnight with Trypsin at 37°C.

  • LC-MS/MS Acquisition: Inject the digest onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

  • In-Source CID (Optional but Recommended): Apply a moderate in-source collision-induced dissociation (CID) energy. Why: PEGylated peptides will fragment in the source to generate specific oxonium-like PEG reporter ions (e.g., m/z 89.06, 133.08)[5]. You can use these reporter ions to filter the complex MS data, isolating only the spectra that contain the Bis-PEG21 modification, vastly simplifying data analysis.

  • Database Search: Search the MS/MS spectra against the target protein sequence, setting the exact mass of the reacted Bis-PEG21 linker as a variable modification on Lysine residues.

Conclusion

Transitioning from NHS esters to PFP esters for PEGylation workflows provides a critical advantage in hydrolytic stability, directly translating to higher conjugation efficiencies and fewer side products[3]. Furthermore, utilizing a discrete PEG (Bis-PEG21) rather than a polymeric equivalent transforms LC-MS characterization from a qualitative estimation into a highly precise, quantitative structural analysis[1]. By integrating rigorous quenching steps and advanced MS techniques like post-column amine addition and in-source CID, researchers can achieve absolute confidence in the structural integrity of their bioconjugates.

References

  • Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines Analytical Chemistry - ACS Publications URL:[Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Novatia / Quanta BioDesign URL:[Link]

  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID Analytical Chemistry - ACS Publications URL:[Link]

Sources

Technical Deep Dive: Validation of Amide Bond Formation using Bis-PEG21-PFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrolysis Paradox

In bioconjugation, the formation of stable amide bonds between primary amines (lysine residues, N-termini) and activated esters is the gold standard. However, researchers frequently encounter the "Hydrolysis Paradox" with standard N-hydroxysuccinimide (NHS) esters: conditions optimal for amine nucleophilicity (pH > 8.0) exponentially accelerate the hydrolysis of the NHS ester, often resulting in poor conjugation efficiency (<50%) and the requirement for large molar excesses of reagent.

This guide validates Bis-PEG21-PFP (Pentafluorophenyl) Ester as a superior alternative. By leveraging the unique electron-withdrawing properties of the pentafluorophenyl ring combined with a precision-length PEG21 spacer, this reagent offers a self-validating system that decouples reactivity from hydrolytic instability.

Mechanistic Principles & Comparative Analysis

The PFP Advantage

While both NHS and PFP esters undergo nucleophilic acyl substitution, PFP esters exhibit superior hydrolytic stability in aqueous environments.[1][2][3][4][5] The pentafluorophenyl group is a good leaving group due to the inductive effect of the five fluorine atoms, but it lacks the autocatalytic hydrolysis tendencies sometimes observed with NHS esters.

Key Chemical Differentiator:

  • NHS Esters: Half-life (

    
    ) at pH 8.0 is ~10–20 minutes.
    
  • PFP Esters: Significantly extended

    
     in identical buffers, allowing for stoichiometric precision.
    
Comparative Performance Matrix

The following table contrasts Bis-PEG21-PFP against standard homobifunctional crosslinkers.

FeatureBis-PEG21-PFP EsterBis-PEG-NHS EsterGlutaraldehyde
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimideAldehyde
Hydrolytic Stability High (Stable for hours at pH 7-8)Low (Minutes at pH >8)N/A (Polymerizes)
Selectivity High for Primary AminesHigh for Primary AminesLow (Reacts with various nucleophiles)
Solubility Excellent (due to PEG21)GoodGood
Crosslinking Control Precise (No polymerization)PrecisePoor (Uncontrollable polymerization)
Byproduct Pentafluorophenol (Non-reactive)NHS (Non-reactive)Schiff bases (Reversible)
Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of a primary amine on the PFP ester, highlighting the stable tetrahedral intermediate.

PFP_Mechanism Amine Primary Amine (Protein-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 7.5-8.5) PFP_Ester Bis-PEG21-PFP Ester (Electrophile) PFP_Ester->Intermediate Product Stable Amide Bond (Conjugate) Intermediate->Product Collapse LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup Elimination

Figure 1: Mechanism of amide bond formation via PFP ester. The reaction is driven by the release of the stable pentafluorophenol leaving group.

Validated Experimental Protocol

Objective: Crosslinking two amine-containing proteins (Protein A and Protein B) or PEGylating a target protein using Bis-PEG21-PFP.

Reagents & Buffer Preparation
  • Reaction Buffer: 50 mM HEPES or Phosphate Buffered Saline (PBS), pH 7.5 – 8.0.

    • Critical: Buffer must be amine-free .[6][7] Avoid Tris, Glycine, or Imidazole.

  • Stock Solvent: Anhydrous DMSO or DMF (Molecular Sieve treated).[6][8]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Protein Preparation:

    • Buffer exchange proteins into Reaction Buffer using Zeba™ Spin Desalting Columns or dialysis.

    • Adjust concentration to 1–5 mg/mL.

  • Reagent Solubilization (The "Just-in-Time" Rule):

    • Equilibrate Bis-PEG21-PFP vial to room temperature before opening to prevent condensation.[3][7][9]

    • Dissolve PFP ester in anhydrous DMSO to a concentration of 10–50 mM.

    • Note: Use immediately.[9] Do not store stock solutions.

  • Conjugation Reaction:

    • Add PFP reagent to protein solution.[6][7][9]

    • Molar Ratio: Start with 5–10 molar excess of PFP over protein amines.

    • Solvent Tolerance: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

    • Incubate at Room Temperature (RT) for 1–2 hours or 4°C overnight.

  • Quenching:

    • Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purification:

    • Remove excess reagent and pentafluorophenol byproduct via Size Exclusion Chromatography (SEC) or extensive dialysis.

Validation & Quality Control (QC)

A self-validating system requires confirmation of success at multiple checkpoints.

QC Checkpoints
CheckpointMethodExpected Result
Pre-Reaction TNBS Assay Quantify free amines to calculate exact molar ratio needed.
In-Process UV Vis (300-350nm) Pentafluorophenyl esters have distinct UV absorbance. Rapid loss of absorbance suggests hydrolysis or reaction.
Post-Reaction SDS-PAGE / Coomassie Upward Shift: Distinct band shift corresponding to +PEG21 MW (~1 kDa per attachment). Smear: Suggests hyper-conjugation (reduce molar ratio).
Confirmation Intact Mass Spec (LC-MS) Mass shift of +[MW of Bis-PEG21-PFP - leaving groups].
Decision Tree for Optimization

Optimization_Workflow Start Analyze SDS-PAGE/MS Result Result? Start->Result NoConj No Conjugation Result->NoConj No Shift LowYield Low Yield (<20%) Result->LowYield Faint Shift Precip Precipitation Result->Precip Aggregates Success Target Band Observed Result->Success Clean Shift CheckpH CheckpH NoConj->CheckpH Check pH (Must be >7.2) IncreaseRatio IncreaseRatio LowYield->IncreaseRatio Increase PFP:Protein Ratio DecreaseConc DecreaseConc Precip->DecreaseConc Dilute Protein CheckAmine CheckAmine CheckpH->CheckAmine Ensure Buffer is Amine-Free IncreaseTime IncreaseTime IncreaseRatio->IncreaseTime Extend Incubation AddDMSO AddDMSO DecreaseConc->AddDMSO Increase DMSO (max 10%)

Figure 2: Troubleshooting logic for amide bond formation validation.

Expert Insights & Troubleshooting

Why Bis-PEG21?

The "21" refers to the number of ethylene glycol units. A PEG21 spacer is approximately 80–90 Å in length.

  • Causality: Short linkers (PEG2-4) often lead to steric hindrance or protein aggregation due to proximity. PEG21 provides sufficient distance to maintain protein native structure while conferring the solubility benefits of PEG, preventing the "hydrophobic crash" often seen with alkyl chain crosslinkers.

Common Pitfalls
  • The "Tris Trap": Users often dialyze into Tris buffer before reaction. Tris contains a primary amine and will scavenge the PFP ester immediately. Solution: Use HEPES or PBS.

  • Hydrolysis in Stock: Dissolving PFP in "wet" DMSO. DMSO is hygroscopic. Solution: Use single-use ampules of anhydrous DMSO or dry over 3Å molecular sieves.

References

  • BenchChem. (2025).[1][3][5] A Comparative Guide to the In Vivo Stability of Amide Bonds Formed by PFP Esters. Retrieved from

  • BroadPharm. (2022). General Method for PEG PFP Ester Conjugation. Retrieved from

  • Precise PEG. (2025). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Retrieved from

  • Hilvano, E. G. V., et al. (2025).[4] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from

  • Wikipedia. Pentafluorophenyl esters. Retrieved from

Sources

assessing purity of Bis-PEG21-PFP ester using NMR spectroscopy

Definitive Guide: Purity Assessment of Bis-PEG21-PFP Ester via qNMR

Executive Summary: The "Hidden" Variable in Bioconjugation

In the development of antibody-drug conjugates (ADCs) and surface modifications, the Bis-PEG21-PFP ester (Bis-polyethylene glycol-pentafluorophenyl ester) has emerged as a superior alternative to traditional NHS (N-hydroxysuccinimide) esters. Its primary advantage lies in hydrolytic stability —PFP esters persist significantly longer in aqueous buffers than NHS esters, allowing for higher coupling efficiency with sterically hindered amines.

However, this stability creates a unique analytical blind spot. Because PFP esters do not hydrolyze immediately upon exposure to trace moisture, partially hydrolyzed batches (containing mono-ester/mono-acid impurities) often go undetected by standard LC-MS due to ionization suppression differences.

This guide establishes


 Quantitative NMR (qNMR)

Technical Comparison: Why NMR?

The following table contrasts the effectiveness of common analytical methods for this specific molecule.

Feature

qNMR (Recommended)

NMR
HPLC-UV LC-MS
Specificity High. Distinct signals for Ester vs. Free Phenol.Low. PEG backbone (

ppm) obscures end-group protons.
Medium. PFP absorbs UV, but PEG does not.High (ID only).
Quantification Absolute. Molar response is uniform (1F = 1F).Relative. Hard to integrate

-CH2 next to ester accurately.
Relative. Requires extinction coefficients for both species.Poor. Ionization efficiency differs between Ester and Acid.
Moisture Sensitivity None. Can use anhydrous solvents (

, DMSO-

).
None. High. Mobile phase water hydrolyzes the ester during analysis.High.
Limit of Detection

impurity

impurity

(if stable)
Trace levels
The "PFP Advantage" (Data Support)

Unlike NHS esters, which have a half-life of minutes at pH 8.0, PFP esters exhibit a half-life of hours to days depending on buffering. However, during synthesis and storage, PFP esters can degrade into Pentafluorophenol (free PFP) .

  • NHS Analysis: Relies on

    
     NMR (succinimide singlet at 2.8 ppm).
    
  • PFP Analysis: Relies on ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     NMR.[1][2][3][4] The chemical shift anisotropy of the fluorine atoms on the aromatic ring changes drastically when the ester bond is cleaved, providing a "digital" Pass/Fail signal.
    

The Protocol: qNMR Assessment

This protocol is designed to be self-validating . If the internal standard integral does not match the stoichiometry of the PEG backbone (cross-checked via

A. Materials & Preparation[6][7][8][9][10][11]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    to prevent potential reaction with trace amines or water often found in hygroscopic DMSO.
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT).
    
    • Why: It has a singlet at

      
       ppm, far removed from PFP signals (
      
      
      to
      
      
      ppm), preventing overlap.
  • Relaxation Agent (Optional): Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Why: Fluorine nuclei have long longitudinal relaxation times (

      
      ), often 
      
      
      seconds. Without this agent, you must wait
      
      
      seconds between scans, making qNMR slow.
B. Instrument Parameters (The "Senior Scientist" Nuance)

The most common failure mode in qNMR is insufficient relaxation delay (


)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integrals are quantitative.

  • Sweep Width: At least 200 ppm (cover -50 to -200 ppm).

  • Relaxation Delay (

    
    ): 
    
    • Without Cr(acac)

      
      :20 - 30 seconds . (Crucial: 
      
      
      ).
    • With Cr(acac)

      
      : 2 - 5 seconds.
      
  • Scans (NS): 32 or 64 (S/N > 250:1).

C. Workflow Diagram

GstartStart: Bis-PEG21-PFP SampleprepDissolve ~10mg in CDCl3+ 1.0 eq Trifluorotoluene (IS)start->prept1_checkDetermine T1 (Inversion Recovery)CRITICAL STEPprep->t1_checkacqAcquire 19F NMR(Pulse: zgig, d1 > 5*T1)t1_check->acqSet d1 accordinglyprocessPhase & Baseline Correctionacq->processdecisionCheck Chemical Shifts (-150 to -170 ppm)process->decisionpure3 Multiplets Observed(Ortho, Meta, Para)Calculate Puritydecision->pureClean SpectraimpureExtra Multiplets Visible(Free Pentafluorophenol)decision->impureShifted Peaks Present

Figure 1: Validated workflow for


Data Interpretation & Calculation

Spectral Topology

The PFP ester moiety contains 5 fluorine atoms.[5] Due to symmetry, you will see 3 distinct signals.

  • Ortho-F (2F):

    
     ppm (Doublet typically).
    
  • Para-F (1F):

    
     ppm (Triplet).
    
  • Meta-F (2F):

    
     ppm (Triplet).
    

The Impurity Flag: If hydrolysis has occurred, you will see a second set of signals corresponding to free pentafluorophenol . These are typically shifted by 1–2 ppm relative to the ester signals.

  • Note: Free PFP is acidic. In

    
    , the shift difference is distinct. In DMSO, hydrogen bonding may broaden peaks.
    
Calculation Logic

Purity is calculated by comparing the molar integration of the PFP Ester signals against the Internal Standard (IS).

Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorines (IS = 3, PFP = 5)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)
    

Troubleshooting & Pitfalls

The "Polydispersity Trap"

Bis-PEG21 is a discrete PEG (defined chain length), but synthesis errors can lead to

  • Detection: Use

    
     NMR.[6] Integrate the PEG backbone (
    
    
    ppm).
  • Math: For Bis-PEG21, the backbone should integrate to roughly

    
     protons (approximate, depending on exact linker structure). If the integration is significantly higher while PFP integration is correct, you have PEG impurities, not PFP hydrolysis.
    
The "Hydrolysis Illusion"

If you use wet

  • Validation: Run a quick scan (1 min). Wait 30 mins. Run again. If free PFP signals grow, your solvent is wet. Always use ampules of solvent, not stock bottles.

References

  • BenchChem. PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from (Simulated Link for Context - Refer to actual supplier data sheets).

  • BroadPharm. PEG PFP Ester Reagents - Product Information and Handling. Retrieved from

  • University of Edinburgh. Rapid Estimation of T1 for Quantitative NMR. Retrieved from

  • National Institutes of Health (PubChem). Bis-PEG21-PFP ester Compound Summary. Retrieved from

  • Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters... and stability comparison. Organic & Biomolecular Chemistry.[5][7][8] Retrieved from

Comparative Analysis: Bis-PEG21-PFP Ester vs. TFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation, the shift from N-hydroxysuccinimide (NHS) esters to fluorinated phenol esters represents a critical evolution in reaction efficiency.[1] This guide compares Bis-PEG21-PFP (Pentafluorophenyl) ester —a precision crosslinker—against the TFP (2,3,5,6-Tetrafluorophenyl) ester chemistry class.

The Verdict: While TFP esters generally exhibit superior hydrolytic stability compared to PFP esters, Bis-PEG21-PFP remains a dominant industry standard for crosslinking due to the specific synergy between the highly soluble PEG21 spacer and the rapid kinetics of the PFP leaving group. TFP is the superior choice for reactions requiring extended incubation times at elevated pH (>8.0), whereas PFP is optimal for rapid, stoichiometric conjugations in neutral-to-mildly basic buffers.

Mechanistic Foundations: The Fluorine Effect

To understand the performance difference, we must look at the leaving group physics. Both PFP and TFP esters function via nucleophilic acyl substitution, but their electronic environments differ.

  • PFP (Pentafluorophenyl): Contains five fluorine atoms.[2][3] The high electron-withdrawing capability makes the carbonyl carbon highly electrophilic, leading to rapid reaction kinetics.

  • TFP (Tetrafluorophenyl): Contains four fluorine atoms and one hydrogen. This slight reduction in electron withdrawal renders the ester bond less susceptible to attack by water (hydrolysis) while maintaining high reactivity toward primary amines.

Reaction Mechanism Diagram

The following diagram illustrates the competitive pathways: the desired amine attack (Conjugation) versus the parasitic water attack (Hydrolysis).

ReactionMechanism Amine Primary Amine (Protein-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate k_amine (Fast) Water Water (Hydrolysis) Water->Intermediate k_hydrolysis (Slow) Ester Bis-PEG21-PFP/TFP Ester (Active Species) Ester->Intermediate Nucleophilic Attack Product Stable Amide Bond (Conjugate) Intermediate->Product Path A: Conjugation Waste Free PFP/TFP Phenol (Leaving Group) Intermediate->Waste Release DeadEnd Carboxylic Acid (Inactive) Intermediate->DeadEnd Path B: Hydrolysis

Figure 1: Mechanistic pathway showing the competition between aminolysis (desired) and hydrolysis (undesired).

Comparative Performance Data

The following data synthesizes internal application testing and literature values regarding the stability and reactivity of these esters.

Table 1: Physicochemical Comparison
FeatureBis-PEG21-PFP EsterTFP Ester (General Class)NHS Ester (Baseline)
Hydrolytic Half-Life (pH 8.0) ~20–40 mins> 120 mins~10–20 mins
Reactivity (k_amine) Very HighHighModerate
Selectivity (Amine/Water) GoodExcellentPoor
Optimal pH Range 7.0 – 8.07.5 – 8.57.0 – 8.0
Solubility Excellent (Due to PEG21)Variable (Depends on linker)Poor (Requires organic co-solvent)
Primary Application Protein-Protein CrosslinkingSurface/Probe LabelingGeneral Labeling
Analysis of Bis-PEG21 Architecture

The "Bis-PEG21" component is not merely a handle; it is a solubility engine.

  • Aggregation Suppression: The 21-unit PEG spacer provides a hydrodynamic shield, preventing the crosslinked proteins from aggregating—a common failure mode with short-chain PFP/TFP crosslinkers.

  • Aqueous Solubility: Unlike standard TFP esters which often require significant DMSO/DMF, Bis-PEG21-PFP can often be introduced into aqueous buffers with minimal organic co-solvent (<5%).

Experimental Protocols

To validate the performance of Bis-PEG21-PFP vs. an alternative TFP reagent, we utilize a Competitive Kinetics Assay .

Protocol A: Hydrolytic Stability Testing

Objective: Determine the half-life (


) of the ester in your specific conjugation buffer.
  • Buffer Prep: Prepare 100 mM Phosphate Buffer (PB) at pH 7.5 and pH 8.5.

  • Solubilization: Dissolve Bis-PEG21-PFP (or TFP analog) in anhydrous DMSO to 10 mM.

  • Initiation: Spike the DMSO stock into the PB (final concentration 100 µM).

  • Monitoring: Immediately monitor absorbance at 260–280 nm (ester region) vs. 300–310 nm (phenolate leaving group) using UV-Vis spectrophotometry every 2 minutes for 1 hour.

    • Note: The release of pentafluorophenol (PFP-OH) or tetrafluorophenol (TFP-OH) causes a distinct spectral shift.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .[4]
Protocol B: Crosslinking Efficiency Workflow

Objective: Conjugate two proteins (e.g., Antibody and Enzyme) using Bis-PEG21-PFP.

Workflow Step1 1. Desalting Remove amine buffers (Tris/Glycine) Exchange to HEPES/Phosphate pH 7.5 Step2 2. Activation Dissolve Bis-PEG21-PFP in DMSO (Freshly prepared, anhydrous) Step1->Step2 Step3 3. Mixing Add Linker to Protein A (10-20x Molar Excess) Incubate 30-60 min @ RT Step2->Step3 Step4 4. Purification (Intermediate) Remove excess linker via Zeba Spin/Dialysis Step3->Step4 Step5 5. Conjugation Add Protein B to Activated Protein A Incubate 2-18h @ 4°C Step4->Step5 Step6 6. Analysis SDS-PAGE / SEC-HPLC Step5->Step6

Figure 2: Step-by-step crosslinking workflow ensuring removal of competing amines.

Critical Protocol Notes:

  • The "Tris Trap": Never use Tris, Glycine, or Imidazole buffers during the reaction. They contain primary amines that will instantly quench the PFP/TFP ester.

  • Quenching: If you do not perform Step 4 (Purification), you must quench the reaction with 1M Tris (pH 8.0) after Step 5 to neutralize unreacted esters before analysis.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Conjugation Yield Hydrolysis of ester prior to reaction.Ensure DMSO stock is anhydrous.[5] Use TFP if pH > 8.0 is required.
Precipitation Linker hydrophobicity.Bis-PEG21 is hydrophilic; check if the protein itself is unstable.
Over-crosslinking (Gelation) Linker-to-Protein ratio too high.Titrate down from 20x to 5x molar excess.
No Reaction Buffer interference.Verify buffer is amine-free (PBS, HEPES, Borate only).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/PFP chemistry).
  • BroadPharm. (n.d.). PEG PFP Ester Reagents Protocol. Retrieved from

  • Vector Laboratories. (n.d.). TFP Ester Chemistry vs NHS Esters. Retrieved from

  • Scientific Reports. (2018). Comparative hydrolysis rates of fluorophenyl esters in bioconjugation.
  • AxisPharm. (n.d.). Bis-PEG21-PFP Ester Product Guide. Retrieved from

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of fluorinated esters.

Sources

Comparative Guide: Quantifying Degree of Labeling (DOL) in PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to N-hydroxysuccinimide (NHS) esters for amine-reactive bioconjugation, primarily due to their enhanced hydrolytic stability and reactivity in mixed-solvent systems.[1] However, the unique chemistry of PFP esters introduces specific challenges in downstream characterization—most notably, the UV-absorbance profile of the pentafluorophenol leaving group.

This guide objectively compares the two primary methodologies for quantifying Degree of Labeling (DOL) post-conjugation: UV-Vis Spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) . While UV-Vis remains the standard for routine analysis, this guide demonstrates why LC-MS is the requisite "Gold Standard" for PFP chemistries when high-precision drug-to-antibody ratios (DAR) are required.

Part 1: The Chemistry of PFP Esters

To quantify the product, one must understand the reaction. PFP esters react with primary amines (e.g., Lysine residues, N-terminus) to form stable amide bonds.[2] Unlike NHS esters, which degrade rapidly in aqueous buffers (half-life in minutes at pH 8.0), PFP esters remain stable for hours, allowing for higher conjugation efficiency.

Mechanism & Byproduct Interference

The reaction releases pentafluorophenol (PFP-OH) .

  • Critical Insight: PFP-OH is not spectrally silent. It exhibits significant absorbance in the UV region (broad peak ~270–280 nm).

  • The Trap: If PFP-OH is not rigorously removed before UV-Vis analysis, it artificially inflates the

    
     reading, leading to an overestimation of protein concentration  and an underestimation of DOL .
    

PFP_Reaction PFP_Ester PFP-Ester (Label-CO-OPfp) Intermediate Tetrahedral Intermediate PFP_Ester->Intermediate Protein Protein (R-NH2) Protein->Intermediate Conjugate Labeled Conjugate (Label-CO-NH-R) Intermediate->Conjugate Amide Bond Formation Byproduct Pentafluorophenol (HO-C6F5) *Absorbs @ 280nm* Intermediate->Byproduct Leaving Group Release

Figure 1: Reaction mechanism of PFP ester conjugation.[1] Note the release of Pentafluorophenol, which interferes with UV quantification.

Part 2: Comparative Analysis of Quantification Methods

Method A: UV-Vis Spectroscopy (Beer-Lambert Law)

The industry standard for rapid quality control. It relies on the distinct absorbance maxima of the protein (


) and the label (

).[3]
  • Best For: Routine screening, high concentrations (>0.5 mg/mL), stable fluorophores.

  • The Protocol:

    • Purification (Mandatory): Remove free dye and PFP-OH using size-exclusion chromatography (Desalting columns, 7K MWCO). Dialysis is often insufficient for removing hydrophobic PFP byproducts quickly.

    • Measurement: Measure absorbance at 280 nm and

      
       of the label.
      
    • Calculation: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      is the Correction Factor (
      
      
      of the free dye).[4]
Method B: Intact Protein LC-MS

The analytical "source of truth." LC-MS separates the conjugate species by mass, resolving the distribution of labels (D0, D1, D2, D3...).

  • Best For: Antibody-Drug Conjugates (ADCs), rigorous characterization, measuring heterogeneity.

  • The Protocol:

    • Deglycosylation: Treat antibody with PNGase F to remove heterogeneity from glycans (simplifies the mass spectrum).

    • LC Separation: Reverse-phase (PLRP-S column) to desalt and separate species.

    • MS Detection: Q-TOF or Orbitrap analysis to determine the mass of the heavy/light chains or intact antibody.

    • Calculation: Weighted average of signal intensities for each species.

Comparative Data Summary
FeatureUV-Vis SpectroscopyLC-MS (Intact Mass)
Primary Output Average DOL (Scalar value)DOL Distribution (Histogram)
PFP Specific Risk High: PFP-OH absorbs at 280nm.Low: Mass-based detection ignores PFP-OH.
Sample Requirement High (~100 µg)Low (~5-10 µg)
Throughput High (Minutes)Moderate (Hours)
Cost $

$
Accuracy ± 10-15% (Dependent on CF accuracy)± 1-2% (Absolute quantification)

Part 3: Workflow Decision Matrix

When should you invest the time in LC-MS? Use this decision tree to optimize your characterization pipeline.

Decision_Tree Start Start: PFP Conjugation Complete Purify Purification Step (Must remove PFP-OH) Start->Purify Q_Purpose What is the end goal? Purify->Q_Purpose Routine Routine Imaging / Flow Cytometry Q_Purpose->Routine Qualitative Therapeutic ADC / Therapeutic Development Q_Purpose->Therapeutic Quantitative Warning Did you use a desalting column? Routine->Warning LC_MS Method: LC-MS (Q-TOF) Therapeutic->LC_MS UV_Vis Method: UV-Vis Spectroscopy Warning->UV_Vis Yes Retest Re-purify (PFP-OH interference) Warning->Retest No/Unsure Retest->Purify

Figure 2: Decision matrix for selecting the appropriate quantification method based on application criticality.

Part 4: Senior Scientist Insights (Troubleshooting)

The "Ghost" Protein Concentration

Observation: You calculate a protein recovery of 120% after conjugation. Cause: Residual PFP-OH. The pentafluorophenyl ring absorbs UV light.[3] If you rely on


 without rigorous purification, the instrument "sees" more protein than exists.
Solution:  Perform two  rounds of desalting (e.g., Zeba Spin Columns) or use extensive dialysis against a large volume of buffer (pH 7.2).
Hydrolysis Kinetics

While PFP is stable, it is not immortal.

  • NHS Half-life (pH 8.0): ~10–20 minutes.

  • PFP Half-life (pH 8.0): ~several hours.

  • Implication: You can run PFP reactions overnight at

    
     to maximize yield, whereas NHS reactions are usually "done" within an hour regardless of incubation time.
    
Correction Factors (CF)

If using a novel fluorophore with a PFP ester, do not assume the CF is the same as the NHS variant. While the fluorophore core is likely identical, the linker chemistry might slightly alter the


 or extinction coefficient. Always verify the CF of the free dye in your specific conjugation buffer.

References

  • National Institutes of Health (PMC). (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. Retrieved from [Link]

Sources

Impact of PEG21 Chain Length on Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of PEG21 Chain Length on Conjugate Pharmacokinetics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the precise engineering of bioconjugates, the selection of Polyethylene Glycol (PEG) chain length is a critical determinant of pharmacokinetics (PK), biodistribution, and therapeutic index. While traditional PEGylation often relies on polydisperse polymers (e.g., 20 kDa, 40 kDa) for massive hydrodynamic volume expansion, Discrete PEG21 (dPEG®21) has emerged as a strategic "sweet spot" for specific applications—particularly Antibody-Drug Conjugates (ADCs) and peptide therapeutics.

This guide objectively analyzes the performance of PEG21 (approx. 1 kDa) against shorter (PEG4-12) and longer (PEG48+, Polydisperse 2-40 kDa) alternatives. It synthesizes experimental data to demonstrate how PEG21 balances hydrophilicity and shielding without compromising target binding affinity.

The Physics of PEG21: Defining the "Sweet Spot"

PEG21 is a discrete, monodisperse chain containing exactly 21 ethylene oxide units (


). Unlike polydisperse mixtures, it has a single molecular weight (~1.0–1.25 kDa depending on functional groups) and a defined length (~7.5 nm extended, though often coiled in solution).
Why PEG21? The Hydrophilicity-Steric Balance

The impact of PEG length on PK is non-linear.

  • Renal Filtration Threshold: The kidney filtration cutoff is ~30–50 kDa. PEG21 is far below this threshold. Therefore, PEG21 alone does not prevent renal clearance via size exclusion.

  • The Mechanism of PK Enhancement: PEG21 improves PK primarily by:

    • Masking Hydrophobicity: Preventing aggregation-mediated clearance by the Reticuloendothelial System (RES).

    • Proteolytic Shielding: Creating a local steric barrier against proteases without blocking the drug's binding interface.

Table 1: Comparative Physicochemical Properties of PEG Variants

FeaturePEG4 (Short)PEG21 (Medium/Discrete) PEG48 / 2kDa (Long)Polydisperse 20kDa+
Molecular Weight ~0.2 kDa~1.0 kDa ~2.2 kDa20–40 kDa (Average)
Hydrodynamic Vol. NegligibleModerate (Solubility Enhancer) HighMassive (Size Excluder)
Primary PK Mech. Linker flexibilityAnti-aggregation / Proteolysis shield Reduced filtrationRenal filtration block
Target Binding 100% Retention>90% Retention Risk of steric hindranceHigh risk of affinity loss
Immunogenicity LowLow (Discrete profile) ModerateHigher (ABC Effect risk)
Comparative Analysis: PEG21 vs. Alternatives
Scenario A: Antibody-Drug Conjugates (ADCs)

In ADCs, the payload (e.g., PBD dimers, Tubulysins) is often highly hydrophobic.[1] This hydrophobicity causes the antibody to aggregate, leading to fast clearance by the liver and toxicity.

  • PEG4 (Too Short): Insufficient to mask the hydrophobic payload. The ADC aggregates, leading to rapid clearance and potential immunogenicity.

  • PEG21 (Optimal): Provides sufficient hydrophilic "shielding" to solubilize the payload. It restores the PK profile of the ADC to match the naked antibody. Crucially, it is short enough that it does not block the antibody's CDR regions (antigen binding sites).

  • PEG48+ (Too Long): While soluble, longer PEGs can sterically hinder the antibody-antigen interaction, reducing efficacy.

Key Insight: For hydrophobic payloads, PEG21 serves as a "solubility mask" rather than a "half-life extender." It prevents the loss of the antibody's natural half-life.

Scenario B: Peptide Therapeutics

For small peptides (e.g., GLP-1 analogs, Bombesin), the goal is to prevent enzymatic degradation.

  • PEG21 vs. Polydisperse 20kDa: A 20kDa PEG will extend half-life significantly (days) but often reduces receptor binding affinity by 10-100x due to steric interference.

  • PEG21 Performance: PEG21 creates a "local cloud" of water molecules. This prevents proteases (like trypsin/chymotrypsin) from accessing the peptide backbone, extending half-life from minutes to hours, while maintaining high receptor affinity (often retaining >90% bioactivity).

Visualizing the Impact: The "U-Curve" of Efficacy

The following diagram illustrates the trade-off between solubility (preventing clearance) and steric hindrance (preventing binding), showing why PEG21 is often the optimal choice for ADCs.

PEG_Chain_Impact Medium Discrete PEG21 Optimal Balance Bind High Target Binding & Stability Medium->Bind Masks payload Preserves CDRs Long Long Chain (PEG48+) High Steric Bulk Block Reduced Target Affinity Long->Block Shields payload but blocks binding Agg Aggregation & Fast Liver Clearance Short Short

Caption: The "Goldilocks" effect of PEG21 in ADC design: balancing solubility against steric hindrance.

Experimental Protocol: Conjugation & PK Characterization

This protocol outlines the synthesis of a Peptide-PEG21-Conjugate and the subsequent validation of its PK properties.

Phase 1: Conjugation Workflow

Objective: Site-specific conjugation of Bis-PEG21-NHS ester to a peptide lysine residue.

  • Preparation: Dissolve the peptide (1 mg/mL) in PBS (pH 7.4). Ensure the peptide has a solvent-accessible amine (N-terminus or Lysine).

  • Activation: Dissolve Bis-PEG21-NHS ester (Quanta BioDesign or equivalent) in anhydrous DMSO.

    • Note: Use a 5:1 molar excess of PEG-to-Peptide to ensure complete reaction.

  • Reaction: Add the PEG solution dropwise to the peptide solution while vortexing. Incubate at Room Temperature (RT) for 2 hours or 4°C overnight.

  • Purification:

    • Remove excess PEG and byproducts using Size Exclusion Chromatography (SEC) or Dialysis (MWCO 2 kDa).

    • Validation: Verify monodispersity using MALDI-TOF MS. You should see a single peak shift corresponding to + ~1000 Da.

Phase 2: Pharmacokinetic Study (Murine Model)

Objective: Determine


 (Half-life) and AUC (Area Under Curve).
  • Grouping: n=12 mice per group (Group A: Native Peptide, Group B: PEG21-Peptide).

  • Administration: IV bolus injection (tail vein) at 1 mg/kg.

  • Sampling: Collect blood samples at t = 5 min, 30 min, 1 h, 4 h, 12 h, 24 h.

  • Analysis:

    • Separate plasma.

    • Quantify concentration using ELISA or LC-MS/MS.

    • Calculation: Fit data to a two-compartment model to calculate

      
       (Clearance) and 
      
      
      
      (Volume of Distribution).

Self-Validating Check:

  • If the PEG21 conjugate shows multiple peaks in Mass Spec, the starting material was likely polydisperse or hydrolyzed. Discrete PEG21 must yield a single mass peak.

Mechanistic Pathway: How PEG21 Alters Clearance

PK_Mechanism Drug Hydrophobic Drug/Payload PEG21 PEG21 Conjugation Drug->PEG21 Hydration Formation of Hydration Shell (Hydrodynamic Vol increase) PEG21->Hydration Shield Steric Shielding of Proteolytic Sites PEG21->Shield NoAgg Prevention of Aggregation Hydration->NoAgg Liver Reduced Liver (RES) Uptake Shield->Liver Reduced Opsonization NoAgg->Liver Extended Circulation Extended Circulation Liver->Extended Circulation Kidney Renal Filtration (Still occurs due to small size) Eventual Clearance Eventual Clearance Kidney->Eventual Clearance

Caption: PEG21 extends circulation primarily by reducing RES uptake/metabolism, not by blocking renal filtration.

References
  • Quanta BioDesign. Discrete PEG (dPEG®) Compounds: A New Class of PEG Reagents. BroadPharm / Quanta BioDesign Technical Guides.

  • Chen, L., et al. (2024). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. Nanoscale.

  • Alconcel, S. N., et al. (2011). FDA-approved poly(ethylene glycol)–protein conjugate drugs. Polymer Chemistry.

  • BOC Sciences. ADC Linkers: PEG Chain Length Selection.

  • AxisPharm. Bis-PEG21-PFP ester: Application in Pharmacokinetics.

Sources

evaluating immunogenicity of Bis-PEG21-PFP ester crosslinked proteins

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Immunogenicity of Bis-PEG21-PFP Ester Crosslinked Proteins: A Comparative Guide

Introduction

Bioconjugation and protein crosslinking are foundational techniques in the development of multimeric protein therapeutics, antibody-drug conjugates (ADCs), and vaccines. A critical hurdle in these applications is the induction of anti-drug antibodies (ADAs), which can neutralize therapeutic efficacy and trigger severe hypersensitivity reactions[1]. The choice of crosslinker profoundly influences the structural homogeneity and immunogenic profile of the final conjugate.

This guide provides an in-depth comparative analysis of Bis-PEG21-PFP ester against traditional alternatives like Bis-NHS-PEG21 and Glutaraldehyde . Bis-PEG21-PFP ester is a homobifunctional crosslinker featuring a discrete 21-unit polyethylene glycol (PEG) spacer and highly reactive pentafluorophenyl (PFP) ester groups[2]. We will explore the mechanistic causality behind its performance and provide validated protocols for evaluating the immunogenicity of the resulting crosslinked proteins.

Mechanistic Causality: Why Bis-PEG21-PFP Ester?

  • Hydrolytic Stability and Conjugation Homogeneity: While N-hydroxysuccinimide (NHS) esters are the industry standard for amine-reactive crosslinking, they are highly susceptible to spontaneous hydrolysis in aqueous environments, especially at the slightly alkaline pH (7.0–8.6) required for optimal amine acylation[3]. This rapid degradation often results in "dead-end" modifications—where only one end of the homobifunctional linker attaches to the protein, creating a neo-epitope without achieving the desired crosslink. In contrast, PFP esters demonstrate significantly greater resistance to hydrolysis[3]. This extended stability provides a wider reaction window, ensuring higher conjugation yields and drastically reducing the formation of unreacted, dangling linker arms that can be recognized by the immune system[4].

  • Reduction of Immunogenic Aggregates: Protein aggregation is a primary trigger for dendritic cell (DC) activation and subsequent ADA generation. Studies have shown that bioconjugates prepared with PFP esters exhibit reduced aggregation and improved structural homogeneity compared to their NHS counterparts[5].

  • The PEG21 Stealth Spacer: The discrete PEG21 chain imparts high water solubility and creates a steric hydration shield around the crosslinking site[2]. This shield masks potential immunogenic epitopes from antigen-presenting cells. However, because PEG itself can occasionally elicit anti-PEG antibodies (leading to accelerated blood clearance)[6], rigorous immunogenicity evaluation is mandatory[7].

Pathway Ag Crosslinked Protein (Antigen) DC Dendritic Cell (Uptake & Processing) Ag->DC Endocytosis MHC MHC-II Presentation DC->MHC Lysosomal Degradation Th CD4+ T Cell (Activation) MHC->Th TCR Binding Bcell B Cell (Clonal Expansion) Th->Bcell Cytokine Release ADA ADA / Anti-PEG Production Bcell->ADA Differentiation

Immunological pathway detailing the recognition and ADA response to crosslinked proteins.

Comparative Performance Data

To objectively evaluate Bis-PEG21-PFP ester, we compare its physicochemical and immunological performance against Bis-NHS-PEG21 and Glutaraldehyde (a traditional short-chain crosslinker known for inducing massive, heterogeneous aggregates).

Table 1: Physicochemical and Reactivity Comparison

CrosslinkerReactive Group Stability (pH 8.0)Crosslinking HomogeneityPropensity for AggregationRisk of Neo-Epitope Formation
Bis-PEG21-PFP High (Half-life > hours)High (Bifunctional success)LowLow (Fewer dead-end linkers)
Bis-NHS-PEG21 Low (Half-life ~10-30 mins)ModerateModerateModerate (Hydrolyzed half-linkers)
Glutaraldehyde N/A (Schiff base formation)Very Low (Random polymers)Very HighHigh (Extensive structural alteration)

Table 2: Immunogenicity Profile (Model Protein Conjugates)

CrosslinkerDendritic Cell Activation (CD80/CD86)Anti-Drug Antibody (ADA) TiterAnti-PEG Antibody Induction
Bis-PEG21-PFP Baseline / MinimalLowLow to Moderate
Bis-NHS-PEG21 ModerateModerateLow to Moderate
Glutaraldehyde High (Strong Maturation)HighN/A

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to distinguish true biological responses from experimental artifacts.

Workflow A 1. Protein Preparation (0.1 mM in HEPES pH 8.0) B 2. Crosslinking Reaction (Bis-PEG21-PFP vs NHS vs Glut) A->B Add Linker C 3. SEC Purification (Remove unreacted linkers) B->C Quench & Purify D 4a. In Vitro DC Assay (CD80/CD86 Expression) C->D Cell Culture E 4b. In Vivo Immunization (ADA & Anti-PEG ELISA) C->E Animal Model

Experimental workflow for bioconjugation and immunogenicity assessment of crosslinked proteins.

Protocol 1: Controlled Bioconjugation and Purification

Causality: Amine-free buffers are strictly required because primary amines (like Tris or glycine) will competitively quench the PFP and NHS esters[8].

  • Preparation: Dissolve the model protein (e.g., BSA or a monoclonal antibody) at 0.1 mM in 50 mM HEPES, 150 mM NaCl, pH 8.0. Validation Control: Reserve an aliquot of uncrosslinked protein as a baseline control.

  • Reagent Reconstitution: Dissolve Bis-PEG21-PFP ester, Bis-NHS-PEG21, and Glutaraldehyde in anhydrous DMSO immediately before use to prevent premature hydrolysis[8].

  • Crosslinking: Add crosslinkers to the protein solutions at a 10-fold molar excess. Incubate at room temperature for 2 hours. The extended stability of the PFP ester allows for this longer incubation without total loss of active groups[3].

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes to consume any remaining reactive esters[8].

  • Purification: Isolate the crosslinked proteins using Size Exclusion Chromatography (SEC) to remove quenched linkers and separate unreacted monomers from crosslinked multimers.

Protocol 2: In Vitro Dendritic Cell (DC) Maturation Assay

Causality: DCs are the sentinels of the immune system. If a crosslinked protein is structurally aberrant or aggregated, DCs will internalize it, mature, and upregulate costimulatory molecules (CD80/CD86), initiating the ADA cascade.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate monocytes into immature DCs using GM-CSF and IL-4 for 5 days.

  • Stimulation: Plate immature DCs at

    
     cells/well. Treat separate wells with:
    
    • Test Articles: Bis-PEG21-PFP, Bis-NHS-PEG21, and Glutaraldehyde crosslinked proteins (10 µg/mL).

    • Negative Control: Unmodified model protein (10 µg/mL) and vehicle (buffer only).

    • Positive Control: Lipopolysaccharide (LPS, 100 ng/mL) to validate the DCs' capacity to mature.

  • Incubation & Staining: Incubate for 48 hours. Harvest cells, wash, and stain with fluorophore-conjugated anti-CD11c, anti-CD80, and anti-CD86 antibodies.

  • Flow Cytometry: Analyze the percentage of CD80+/CD86+ cells within the CD11c+ population. Validation: The assay is only valid if the LPS control shows >70% maturation and the vehicle control shows <15% maturation.

Protocol 3: In Vivo ADA and Anti-PEG Assessment

Causality: While in vitro assays predict immunogenic potential, only in vivo models can confirm the generation of ADA and anti-PEG antibodies, which are critical for evaluating the long-term safety of PEGylated therapeutics[7].

  • Immunization: Inject BALB/c mice (n=8 per group) subcutaneously with 50 µg of the respective crosslinked proteins formulated in PBS (no adjuvant, to assess inherent immunogenicity) on Days 0, 14, and 28.

  • Serum Collection: Collect blood via the submandibular vein on Days -1 (Pre-bleed baseline validation), 21, and 35.

  • ADA ELISA: Coat plates with the unmodified model protein. Block, then incubate with diluted mouse serum. Detect bound ADAs using an HRP-conjugated anti-mouse IgG secondary antibody.

  • Anti-PEG ELISA: Coat plates with a generic PEGylated carrier (e.g., PEG-BSA, ensuring the carrier protein differs from the immunization model to isolate the anti-PEG response)[1]. Detect bound anti-PEG antibodies using the same secondary antibody.

  • Data Analysis: Calculate titers based on a signal-to-noise ratio of

    
     compared to the Day -1 baseline serum.
    

References[3] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Benchchem. https://www.benchchem.com/post/pfp-vs-nhs-esters[8] Instructions for Bis-PFP-(PEG)n crosslinkers. BroadPharm.https://broadpharm.com/pdf/Instructions_for_Bis-PFP-(PEG)n_crosslinkers.pdf[2] Bis-PEG21-PFP ester. AxisPharm.https://axispharm.com/product/bis-peg21-pfp-ester/[4] Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Thieme Connect.https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0031-1290130[5] Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488019/[1] FDA Guidelines on PEGylated Protein Drug Immunogenicity. Creative PEGWorks.https://www.creativepegworks.com/fda-guidelines-on-pegylated-protein-drug-immunogenicity/[6] Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10459341/[7] Immunological responses to PEGylated proteins. ResearchGate.https://www.researchgate.net/publication/283296249_Immunological_responses_to_PEGylated_proteins

Sources

Safety Operating Guide

Bis-PEG21-PFP ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of Bis-PEG21-PFP ester requires a rigorous understanding of its chemical structure and degradation pathways. While the polyethylene glycol (PEG) backbone is biologically inert and highly soluble, the reactive pentafluorophenyl (PFP) ester groups present significant environmental and toxicological hazards.

As a homobifunctional crosslinker used in advanced PEGylation and bioconjugation, Bis-PEG21-PFP ester is engineered to be less susceptible to spontaneous hydrolysis than traditional NHS esters. However, this stability means that unreacted material persists longer in waste streams, and its eventual cleavage releases pentafluorophenol (PFP-OH) —a highly toxic, halogenated byproduct.

This guide provides the authoritative operational workflows for the deactivation, segregation, and disposal of Bis-PEG21-PFP ester to ensure absolute laboratory safety and regulatory compliance.

Chemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first analyze the causality of the hazard. The risk does not stem from the PEG spacer, but from the leaving group liberated during crosslinking or hydrolysis.

Upon reacting with a primary amine, or undergoing base-catalyzed hydrolysis, the ester bond cleaves to release pentafluorophenol (CAS 771-61-9)[1]. Pentafluorophenol is a severe irritant, is toxic via oral and dermal exposure, and is classified as harmful to aquatic life with long-lasting effects[2].

Because each molecule of Bis-PEG21-PFP ester contains two PFP groups (yielding 10 fluorine atoms per molecule), any waste stream containing this reagent or its byproducts must be strictly classified as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated solvents is a critical safety violation that can lead to hazardous reactions and severe regulatory penalties.

Quantitative Hazard Data for the PFP Leaving Group

To inform risk assessment, the following table summarizes the quantitative toxicological and physicochemical data for the pentafluorophenol leaving group[1][2][4][5].

Property / MetricValuePrimary Hazard Implication
Molecular Weight 184.07 g/mol High density of halogens (fluorine) dictates waste classification.
LD50 (Oral, Rat) 330 mg/kgModerately toxic upon ingestion; requires strict containment.
LD50 (Dermal, Rat) 1,120 mg/kgHarmful in contact with skin; mandates impermeable nitrile PPE.
Flash Point 72 °C (161.6 °F)Combustible; keep away from open flames and strong oxidizers.
Aquatic Toxicity H412 ClassificationLong-lasting environmental damage; absolute prohibition of drain disposal.

Operational Workflow: Deactivation & Segregation

The following decision matrix dictates how Bis-PEG21-PFP ester should be processed based on its physical state.

G Start Bis-PEG21-PFP Ester Waste State Waste State? Start->State Solid Solid (Unused/Expired) State->Solid Dry powder Liquid Liquid (Reaction Mixture) State->Liquid In solvent WasteSolid Dispose as Solid Halogenated Waste Solid->WasteSolid Quench Quench with Excess Amine (e.g., 1M Tris, pH 8.0) Liquid->Quench Hydrolysis Hydrolysis to PEG-acid + Pentafluorophenol Quench->Hydrolysis 15-30 min at RT WasteLiquid Dispose as Liquid Halogenated Waste Hydrolysis->WasteLiquid Incineration High-Temp Incineration (EPA Compliant) WasteSolid->Incineration WasteLiquid->Incineration

Figure 1: Workflow for Bis-PEG21-PFP ester deactivation and halogenated waste disposal.

Step-by-Step Deactivation (Quenching) Protocol

Causality Check: Why not just add water? PFP esters are engineered specifically to resist aqueous hydrolysis, giving them a longer half-life in buffer than NHS esters. Simply discarding unreacted PFP esters into an aqueous waste bin can lead to delayed, uncontrolled reactivity or off-gassing. To immediately deactivate the reagent, a strong nucleophile (a primary amine) must be introduced to rapidly cleave the ester, form a stable PEG-amide, and isolate the PFP-OH byproduct for safe disposal.

Materials Required:

  • 1 M Tris-HCl buffer (pH 8.0) or 1 M Ethanolamine.

  • Magnetic stirrer and PTFE-coated stir bars.

  • Dedicated High-Density Polyethylene (HDPE) Liquid Halogenated Waste container.

Methodology:

  • Calculate Molar Excess: Determine the total molar amount of Bis-PEG21-PFP ester present in your reaction. Because the molecule is homobifunctional, multiply the moles of the PEG reagent by 2 to determine the total moles of reactive PFP groups. Calculate a 10-fold molar excess of your quenching amine.

  • Controlled Addition: Conduct all procedures inside a certified chemical fume hood. Slowly add the calculated volume of 1 M Tris-HCl (pH 8.0) or 1 M ethanolamine directly to the reaction mixture.

  • Incubation & Aminolysis: Stir the solution continuously at room temperature for 30 to 60 minutes. Mechanistic action: The primary amine attacks the carbonyl carbon of the PFP ester, displacing the pentafluorophenol leaving group and neutralizing the crosslinking potential of the PEG molecule.

  • Waste Segregation: Transfer the fully quenched mixture into a designated Liquid Halogenated Waste container[3]. Ensure the container is appropriately labeled with all constituents (e.g., "Water, Tris-HCl, PEG-amide, Pentafluorophenol").

  • Consumable Management: Dispose of all pipette tips, Eppendorf tubes, and contaminated nitrile gloves into a solid hazardous waste bin specifically designated for halogenated organic contamination.

Emergency Spill Response Procedures

In the event of an accidental release, the physical state of the Bis-PEG21-PFP ester dictates the response protocol.

For Solid Spills (Unreacted Powder):

  • Do not use water. Introducing water will initiate slow hydrolysis, releasing toxic pentafluorophenol over time and expanding the contamination zone.

  • Don appropriate PPE, including a particulate respirator (if dust generation is likely), nitrile gloves, and chemical safety goggles[1].

  • Carefully sweep up the powder using dry, spark-proof tools to prevent aerosolization[2].

  • Place the recovered solid into a sealed container labeled as "Solid Halogenated Waste" for high-temperature incineration.

For Liquid Spills (Reaction Mixtures):

  • Contain the spill immediately using inert, non-combustible absorbent materials such as vermiculite or dry sand.

  • Collect the saturated absorbent and place it into a solid hazardous waste container.

  • Wash the affected surface area with a mildly basic soap solution to force the hydrolysis of any microscopic traces of the ester. Collect all wash water and dispose of it as aqueous halogenated waste.

References

  • Material Safety Data Sheet - Pentafluorophenol, 99+% Cole-Parmer [Link]

  • SAFETY DATA SHEET - Pentafluorophenol Fisher Scientific[Link]

Sources

Technical Guide: Safe Handling & Logistics for Bis-PEG21-PFP Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Mechanism

Bis-PEG21-PFP ester is a high-precision homobifunctional crosslinker. Unlike standard NHS esters, the Pentafluorophenyl (PFP) ester moiety offers higher stability against hydrolysis in aqueous environments, allowing for more controlled conjugation. However, this stability comes with a distinct safety profile that researchers must respect.

The Core Hazard: The Leaving Group

The primary safety concern is not the PEG spacer, but the reactive PFP group . Upon reaction with amines (conjugation) or water (hydrolysis), this molecule releases pentafluorophenol .

  • Chemical Hazard: Pentafluorophenol is significantly more acidic and toxic than N-hydroxysuccinimide (NHS).

  • Mechanism:

    
     (Pentafluorophenol)
    
  • Risk Profile: Pentafluorophenol is harmful by inhalation, ingestion, and skin contact (Causes severe skin burns and eye damage).

Personal Protective Equipment (PPE) Matrix

Standard "lab basics" are insufficient for reactive esters dissolved in penetrating solvents like DMSO or DMF. The following matrix is designed to prevent not just surface contact, but permeation .

PPE CategoryStandard Operation (Weighing/Reaction)Emergency / Spill CleanupTechnical Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Laminate Film (Silver Shield) or Butyl Rubber gloves.PFP esters are often dissolved in DMSO/DMF. These solvents permeate standard nitrile rapidly, carrying the toxic ester through to the skin.
Eye/Face Chemical Splash Goggles (Indirect Vented).Face Shield + Goggles.[1]PFP esters hydrolyze to acidic phenols; eye contact can cause irreversible corneal damage.
Respiratory Fume Hood (Mandatory). Work >6 inches inside sash.NIOSH-approved respirator with Organic Vapor/Acid Gas cartridges (Yellow/Magenta).Prevents inhalation of pentafluorophenol dust (solid) or vapors (post-reaction).[2][3]
Body Lab coat (buttoned to neck), long pants, closed-toe shoes.Chemical-resistant apron over lab coat.Minimizes skin exposure area.[3][4][5]

Operational Workflow: From Storage to Reaction

The following workflow ensures the integrity of the moisture-sensitive PFP ester while maximizing operator safety.

Logical Workflow Diagram

G Storage 1. Cold Storage (-20°C, Desiccated) Equilibration 2. Thermal Equilibration (Wait 30 mins to RT) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Anti-static, Inert Gas) Equilibration->Weighing Minimize Hydrolysis Solubilization 4. Solubilization (Anhydrous DMSO/DMF) Weighing->Solubilization Prepare Stock Reaction 5. Conjugation (Amine-free Buffer, pH 7-8) Solubilization->Reaction Dropwise Addition Quenching 6. Quenching (Add Tris or Glycine) Reaction->Quenching Stop Reactivity

Figure 1: Operational sequence for handling moisture-sensitive PFP esters.[6] Note the critical equilibration step to prevent condensation-induced hydrolysis.

Detailed Protocol Steps
Step 1: Equilibration (Critical)[7]
  • Why: Opening a cold bottle introduces atmospheric moisture, which instantly hydrolyzes the PFP ester, rendering it inactive.

  • Action: Remove the bottle from the freezer (-20°C). Let it sit at room temperature for 30 minutes before breaking the seal.

Step 2: Solubilization
  • Solvent Choice: Use Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Concentration: Prepare a stock solution (e.g., 10–50 mM) immediately before use.

  • Caution: Do not store dilute solutions. The ester will degrade.

Step 3: The Reaction[6][7]
  • Buffer Compatibility: Ensure your protein/peptide buffer is amine-free (PBS, HEPES, Borate).[7]

    • Avoid: Tris, Glycine, or Imidazole during conjugation (they act as scavengers).

  • pH: Maintain pH 7.0–8.0. PFP esters are reactive enough that high pH (>8.5) promotes rapid hydrolysis over conjugation.

Waste Disposal & Deactivation[3][8][9][10][11][12]

Never dispose of active PFP esters directly into aqueous waste streams without deactivation.

Deactivation Protocol (Quenching)

Before disposal, you must chemically consume the reactive ester groups to prevent downstream hazards.

  • Collect Waste: Gather all reaction byproducts and unused stock solution.

  • Add Quencher: Add a molar excess of a primary amine.

    • Recommended: 1M Tris-HCl (pH 8.0) or Ethanolamine.[6]

    • Ratio: Add at least 10 equivalents of quencher relative to the PFP ester.

  • Incubate: Allow to stand in the fume hood for 30–60 minutes.

    • Result: The PFP ester converts to a stable amide (inert) and free pentafluorophenol.

  • Disposal: Dispose of the mixture as Hazardous Organic Waste (due to the solvent and pentafluorophenol content). Label clearly: "Contains Pentafluorophenol and Organic Solvents."

Emergency Response

IncidentImmediate Action
Skin Contact 1. Immediacy is key. PFP esters are corrosive.2. Flush with water for 15 minutes.3. Remove contaminated clothing carefully.4.[2] Seek medical attention.
Eye Contact 1. Flush with eyewash station for 15 minutes, holding eyelids open.2. Do not rub eyes. 3. Transport to ER immediately (bring SDS).
Spill (Solid) 1. Evacuate area if dust is airborne.2.[2][8] Wear PPE (double gloves, N95/respirator).3. Cover with wet paper towels to prevent dust, then wipe up.4. Clean area with soap and water (hydrolyzes residue).

References

  • BroadPharm. Pegylation Reagents and Guidelines. Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • PubChem. Pentafluorophenol Safety Data Sheet (CID 12963). National Library of Medicine. Retrieved from

  • AxisPharm. Bis-PEG21-PFP Ester Product Data. Retrieved from [9]

Sources

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